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  • Product: 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
  • CAS: 17948-09-3

Core Science & Biosynthesis

Foundational

Chemical properties of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Technical Guide for Pharmaceutical & Materials Science Applications [1] Executive Summary: The Architecture of Stability 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) represents a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical & Materials Science Applications [1]

Executive Summary: The Architecture of Stability

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) represents a critical structural motif in organosilicon chemistry: the sterically hindered disiloxanediol. Unlike simple dimethylsiloxanes which rapidly condense into cyclic oligomers (D3, D4) or linear polymers (PDMS), this molecule features bulky cyclohexyl groups that kinetically stabilize the silanol (Si-OH) functionality.

For drug development professionals, this molecule serves as a premier model for silicon bioisosterism . It demonstrates how lipophilic bulk (cyclohexyl) and silicon’s unique electronic properties (enhanced acidity of Si-OH vs. C-OH) can be leveraged to create stable hydrogen-bond donor/acceptor motifs that resist metabolic degradation.

Structural Architecture & Stereochemistry

The molecule consists of a disiloxane backbone (Si-O-Si) terminated by hydroxyl groups. The unique properties arise from the substitution pattern at the silicon atoms.

  • Chirality: Each silicon atom is a stereogenic center, bonded to four different groups: Methyl, Cyclohexyl, Hydroxyl, and the bridging Oxygen. Consequently, the synthetic product exists as a mixture of diastereomers:

    • Racemic mixture (dl-pair): (

      
      ) and (
      
      
      
      ) enantiomers.
    • Meso compound: (

      
      ) form.
      
  • Conformation: Crystallographic studies of analogous hindered disiloxanediols reveal a "butterfly" conformation where the bulky cyclohexyl groups orient themselves to minimize steric clash, often facilitating the formation of ladder-like hydrogen-bonded supramolecular structures in the solid state.

Diagram 1: Structural & Stereochemical Logic

The following diagram illustrates the stereochemical relationships and the equilibrium between the diol and its condensation products.

Stereochemistry cluster_Isomers Target Molecule (Diastereomers) Precursor Precursor: Dichloromethylcyclohexylsilane Hydrolysis Hydrolysis (pH Controlled) Precursor->Hydrolysis + H2O / - HCl Racemic (R,R) / (S,S) Racemic Pair Hydrolysis->Racemic Meso (R,S) Meso Form Hydrolysis->Meso Condensation Unwanted Condensation (Acid Catalyzed) Racemic->Condensation Slow Meso->Condensation Slow Cyclic Cyclic Trisiloxane (D3) (Thermodynamic Sink) Condensation->Cyclic - H2O

Caption: Stereochemical pathway from precursor to stable diastereomers, highlighting the kinetic barrier to cyclization provided by the cyclohexyl groups.

Physicochemical Profile

The substitution of carbon with silicon fundamentally alters the physicochemical landscape of the molecule.[2] The Si-OH group is significantly more acidic than a corresponding carbinol (C-OH), enhancing its hydrogen bond donor capability—a critical factor in ligand-protein binding.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Weight 302.56 g/mol Falls within Lipinski's Rule of 5 (<500).
Formula C₁₄H₃₀O₃Si₂High carbon content drives lipophilicity.
LogP (Predicted) ~4.2 - 4.8Highly lipophilic due to two cyclohexyl rings. Excellent membrane permeability but requires solubility formulation.
Silanol Acidity (pKa) ~10.5 - 11.5More acidic than alcohols (pKa ~16). Stronger H-bond donor in enzyme active sites.
H-Bond Donors 2 (Si-OH)Capable of "cooperative" hydrogen bonding (ladder formation).
H-Bond Acceptors 3 (2 Si-OH, 1 Si-O-Si)The bridging oxygen is a weak acceptor due to

backbonding from Oxygen to Silicon.
Stability High (Steric Protection)Resistant to rapid condensation at neutral pH; stable in physiological saline.

Key Insight - The "Silicon Switch": The Si-O-Si bond angle is flexible (140°–180°), much wider than the C-O-C angle (~109°). This allows the molecule to adapt its shape to fit binding pockets that rigid carbon analogs cannot access.

Synthetic Methodology

To synthesize 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, one must carefully control the hydrolysis of Dichloromethylcyclohexylsilane (CAS: 5578-42-7). Direct hydrolysis without pH control leads to polysiloxanes.

Protocol: Buffered Hydrolysis

Objective: Isolate the disiloxane diol while preventing cyclization.

  • Reagents:

    • Precursor: Dichloromethylcyclohexylsilane (1.0 eq).

    • Solvent: Diethyl ether or THF (anhydrous).

    • Buffer: Ammonium carbonate

      
       or Sodium bicarbonate 
      
      
      
      (excess).
    • Temperature: 0°C to Room Temperature.

  • Procedure:

    • Dissolve the chlorosilane in diethyl ether at 0°C.

    • Slowly add the solution to a rapidly stirring slurry of water and ammonium carbonate. Note: The base neutralizes the HCl generated, preventing acid-catalyzed condensation.

    • Stir for 1-2 hours. The bulky cyclohexyl group slows the reaction, requiring monitoring by TLC or GC.

    • Workup: Separate the organic layer, wash with cold water (neutral pH is critical), and dry over

      
      .
      
    • Purification: Recrystallization from hexane/benzene mixture. The diastereomers (meso vs racemic) may fractionate during crystallization.

Diagram 2: Synthetic Workflow & Purification

Synthesis Start Start: Dichloromethylcyclohexylsilane (in Et2O, 0°C) Buffer Add to Buffered H2O (NH4)2CO3 or NaHCO3 Start->Buffer Slow Addition Reaction Hydrolysis Reaction Forms unstable Silanediol -> Dimers Buffer->Reaction HCl Neutralization Quench Phase Separation Wash to Neutral pH Reaction->Quench 1-2 Hours Isolate Recrystallization (Hexane/Benzene) Quench->Isolate Evaporation Product Pure 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol Isolate->Product Fractional Crystallization

Caption: Step-by-step synthesis emphasizing pH control to prevent polymerization.

Applications in Drug Development

While this specific CAS is often a research intermediate, its chemical properties make it a vital tool for Fragment-Based Drug Design (FBDD) .

1. Bioisosterism of the Hydrated Ketone

The Si(OH)2 moiety (silanediol) is a transition-state analog for the hydration of carbonyls (proteolysis). However, silanediols are unstable. This disiloxane (Si-O-Si) mimics the geometry of larger peptide transition states while offering superior stability due to the bulky cyclohexyl groups.

2. Lipophilicity Modulation

Replacing a carbon-based core with this disiloxane scaffold significantly increases LogP (lipophilicity) without adding molecular weight proportional to the volume increase (Silicon is larger than Carbon). This is used to improve the blood-brain barrier (BBB) penetration of drug candidates.

3. Hydrogen Bond Networking

In crystal engineering and co-crystallization studies with active pharmaceutical ingredients (APIs), this molecule acts as a robust H-bond donor. It can be used to stabilize amorphous drug dispersions or form co-crystals that improve the solubility of other lipophilic drugs.

References
  • Lickiss, P. D. (1995). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry, 42, 147-262. (Authoritative review on silanol stability and synthesis).
  • PubChem. (n.d.).[3] 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS 17948-09-3).[4][5][6] National Library of Medicine.

  • Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556.
  • Unno, M., et al. (2000). "Synthesis and Structure of Disiloxane-1,3-diols." Organometallics.
  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 56(2), 388-405.

Sources

Exploratory

Molecular structure and conformation of dicyclohexyl disiloxanediol

An In-Depth Technical Guide to the Molecular Structure and Conformation of Dicyclohexyl Disiloxanediol For Researchers, Scientists, and Drug Development Professionals Abstract Dicyclohexyl disiloxanediol and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Dicyclohexyl Disiloxanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl disiloxanediol and its derivatives represent a class of organosilicon compounds with significant potential in supramolecular chemistry and materials science. The unique combination of a flexible disiloxane (Si-O-Si) backbone, sterically demanding cyclohexyl substituents, and dual hydrogen-bonding hydroxyl groups makes these molecules exceptional building blocks, or tectons, for the rational design of complex, self-assembling systems. This guide provides a comprehensive analysis of the molecular structure, conformational dynamics, and supramolecular behavior of dicyclohexyl disiloxanediol, grounded in established experimental techniques and theoretical principles. We will explore its synthesis, detailed structural characterization, and the critical role of non-covalent interactions in dictating its assembly in both solid and solution states.

Introduction: The Architectural Significance of Dicyclohexyl Disiloxanediol

In the realm of molecular design, the ability to predict and control how molecules interact to form larger, ordered structures is paramount. Supramolecular chemistry, the "chemistry beyond the molecule," hinges on the strategic use of non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π interactions to construct functional assemblies.[1][2] Within this field, organosilanols, particularly siloxanediols, have emerged as highly versatile building blocks.[3]

Dicyclohexyl disiloxanediol stands out due to its unique trifecta of structural features:

  • A Flexible Backbone: The Si-O-Si bond angle of the disiloxane core is inherently flexible, allowing the molecule to adopt various conformations.

  • Steric Influence: The bulky dicyclohexyl groups impose significant steric constraints, influencing the molecule's overall shape and how it packs in a condensed phase.

  • Directional Hydrogen Bonding: The two hydroxyl (-OH) groups attached to the silicon atoms are potent hydrogen bond donors, providing the directional, attractive forces necessary for predictable self-assembly.

This guide will delve into the fundamental aspects of this molecule, providing researchers with the insights needed to harness its properties for applications ranging from crystal engineering to the development of novel pharmaceutical formulations and advanced materials.

Molecular Architecture and Synthesis

The fundamental structure of the parent compound is 1,3-dicyclohexyl-1,1,3,3-disiloxanediol. However, various derivatives exist, such as 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. For the purpose of this guide, we will focus on the general principles applicable to the core dicyclohexyl disiloxanediol framework.

Compound Identifier Value
IUPAC Name 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol[4]
CAS Number 17948-09-3[4]
Molecular Formula C₁₄H₃₀O₃Si₂[4]
Molecular Weight 302.57 g/mol [4]
SMILES O(C1CCCCC1)O(C2CCCCC2)O[4]
Synthesis Protocol: Hydrolysis of Dichlorodisiloxane Precursors

The most common and effective method for synthesizing silanols is the controlled hydrolysis of their corresponding chlorosilane or alkoxysilane precursors.[3] The rationale behind this choice is the high reactivity of the Si-Cl bond with water, which can be modulated by controlling reaction conditions to favor the formation of the diol over extensive condensation into polysiloxanes.

Experimental Protocol: Synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

  • Precursor Synthesis: The synthesis begins with the preparation of the dichlorodisiloxane precursor. This can be achieved through the reaction of dicyclohexyl-dichlorosilane with a controlled amount of water.

  • Reaction Setup: A solution of 1,3-dichloro-1,3-dicyclohexyl-1,3-dimethyldisiloxane in a water-immiscible organic solvent (e.g., diethyl ether or toluene) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Hydrolysis: A stoichiometric amount of water, often in the presence of a weak base (e.g., pyridine or triethylamine) to act as a hydrochloric acid scavenger, is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C) to manage the exothermicity of the reaction.

  • Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent like hexane or by column chromatography to yield the pure dicyclohexyl disiloxanediol.

Structural Characterization: A Multi-faceted Approach

Confirming the structure and purity of the synthesized diol requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of molecules in solution.

  • ¹H NMR: Provides information on the proton environment. Key signals would include multiplets for the cyclohexyl protons and a broad singlet for the hydroxyl protons, which may shift depending on concentration and solvent due to hydrogen bonding.[5]

  • ¹³C NMR: Reveals the number and type of carbon environments. Distinct signals are expected for the different carbons of the cyclohexyl ring. The presence of cis and trans isomers of the cyclohexyl groups can sometimes be distinguished by the appearance of multiple peaks for chemically similar carbons.[6]

  • ²⁹Si NMR: This technique is particularly informative for organosilicon compounds. A single resonance in the expected chemical shift range would confirm the presence of the silicon atoms in the disiloxanediol structure.[7][8]

Spectroscopy Expected Chemical Shifts (ppm) Interpretation
¹H NMR 0.8 - 2.0Complex multiplets for cyclohexyl -CH₂- and -CH- protons
2.5 - 5.0 (variable)Broad singlet for Si-OH protons, position is concentration and solvent dependent
¹³C NMR 25 - 45Multiple signals corresponding to the non-equivalent carbons of the cyclohexyl rings
²⁹Si NMR -10 to -30Resonance characteristic of R₂(OH)Si-O-Si(OH)R₂ structures
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl groups and their involvement in hydrogen bonding.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclohexyl groups.

  • Si-O-Si Stretch: A strong, broad band typically found between 1000 and 1100 cm⁻¹ is characteristic of the asymmetric stretching of the disiloxane backbone.[7]

Conformational Landscape and Supramolecular Assembly

The true utility of dicyclohexyl disiloxanediol lies in its conformational properties and its ability to form predictable, ordered structures.

Solid-State Structure: The Dominance of Hydrogen Bonding

In the crystalline state, the structure is dictated by the efficient packing of molecules and the maximization of favorable intermolecular interactions. X-ray crystallography studies on related disiloxanediols have shown that intermolecular O-H···O hydrogen bonds are the primary organizing force.[9] These interactions link the diol molecules into extended networks, such as chains or sheets.

For example, 1,1,3,3-tetraphenyldisiloxane-1,3-diol molecules link via O-H···O hydrogen bonds to form centrosymmetric dimers, which are then further linked into chains.[10] It is highly probable that dicyclohexyl disiloxanediol would adopt similar hydrogen-bonding motifs, leading to well-defined supramolecular architectures. The bulky cyclohexyl groups would then pack in the spaces between these hydrogen-bonded networks.

Hydrogen_Bonding_Network mol1 Si(Cy)₂-OH O Si(Cy)₂-OH mol2 Si(Cy)₂-OH O Si(Cy)₂-OH mol1:p2->mol2:p1 O-H···O mol3 Si(Cy)₂-OH O Si(Cy)₂-OH mol2:p2->mol3:p1 O-H···O

Caption: Intermolecular hydrogen bonding in dicyclohexyl disiloxanediol.

Solution-State Conformation: An Equilibrium of Forms

In solution, the molecule is much more dynamic. The overall conformation is a result of several competing factors:

  • Cyclohexyl Ring Conformation: Each cyclohexyl ring can exist in a chair, boat, or twist-boat conformation, with the chair form being the most stable. For a trans-1,4-disubstituted cyclohexane, an equilibrium exists between the diequatorial and diaxial forms.[11]

  • Rotation Around Si-O and Si-C Bonds: The molecule has considerable rotational freedom around these bonds, leading to a multitude of possible conformers.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: In dilute solutions of non-polar solvents, intramolecular hydrogen bonding between the two hydroxyl groups may occur, leading to a more compact, cyclic conformation.[12] In more concentrated or polar solutions, intermolecular hydrogen bonding with other diol molecules or solvent molecules will dominate.

NMR spectroscopy at variable temperatures is a key technique to study these dynamic processes. Changes in the chemical shifts and coupling constants of the cyclohexyl protons can provide quantitative information about the conformational equilibria.[13][14]

Application in Crystal Engineering and Drug Development

The robust and directional nature of the hydrogen bonds formed by dicyclohexyl disiloxanediol makes it an excellent co-former for creating multi-component crystals, or co-crystals. By combining the diol with an active pharmaceutical ingredient (API), it is possible to modify the API's physical properties, such as solubility, stability, and bioavailability, without altering its chemical structure.

The diol acts as a "supramolecular glue," connecting to hydrogen bond acceptor sites on the API molecules to build a stable crystalline lattice.

Co_Crystal_Formation diol Disiloxanediol (H-Bond Donor) cocrystal Co-Crystal Lattice diol->cocrystal Self-Assembly api API (H-Bond Acceptor) api->cocrystal Co-crystallization

Caption: Role of disiloxanediol as a co-former in co-crystal engineering.

Future Perspectives

The study of dicyclohexyl disiloxanediol opens up numerous avenues for future research. The systematic investigation of its co-crystals with a wide range of molecules could lead to new materials with tailored optical, electronic, or porous properties. Furthermore, incorporating this diol moiety into larger polymeric structures could yield self-healing materials or materials with unique thermal and mechanical properties, driven by the reversible nature of the hydrogen bonds. As the demand for rational molecular design grows, the foundational understanding of such versatile building blocks will be increasingly critical for innovation in both life sciences and materials science.

References

  • Ferguson, G., Gallagher, J. F., & MacManus, D. A. (2000). Oligosiloxanediols as building blocks for supramolecular chemistry: hydrogen-bonded adducts with amines form supramolecular structures in zero, one and two dimensions. Acta Crystallographica Section B: Structural Science, 56(Pt 2), 273–286. [Link]

  • Ferguson, G., et al. (2000). Oligosiloxanediols as building blocks for supramolecular chemistry: hydrogen-bonded adducts with amines form supramolecular structures in zero, one and two dimensions. ResearchGate. [Link]

  • Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]

  • Wikipedia. (2024). Supramolecular chemistry. [Link]

  • Talreja, S., & Tiwari, S. (2023). Supramolecular Chemistry: Unveiling the Fascinating World of Non-Covalent Interactions and Complex Assemblies. Journal of Pharmacy and Pharmacology Research, 7, 133-139. [Link]

  • Luck, W. A. P., & Klein, D. (2002). Intramolecular Hydrogen Bond Interaction in Selected Diols. ResearchGate. [Link]

  • Gerhards, D., et al. (2021). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. ResearchGate. [Link]

  • Defense Technical Information Center. (1987). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. [Link]

  • Saralegi, A., et al. (2013). ¹³C NMR spectra of different isomer mixtures of 4,4'-dicyclohexyl methane diisocyanate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. PubChem. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]

  • Grindley, T. B., et al. (1986). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Katritzky, A. R., et al. (2006). Diazocinones: synthesis and conformational analysis. The Journal of Organic Chemistry, 71(9), 3375–3383. [Link]

  • Schumacher, S., et al. (2022). The Effect of Hydrogen Bonding on Polymerization Behavior of Monofunctional Vinyl Cyclopropane-Amides with Different Side Chains. Macromolecular Chemistry and Physics. [Link]

Sources

Foundational

Topic: Solubility of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, one of the most frequent challenges I encounter in the field involves the practical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, one of the most frequent challenges I encounter in the field involves the practical aspects of handling chemical reagents. Beyond the reaction diagrams and theoretical yields, success in the laboratory is often dictated by a fundamental understanding of a compound's physical properties. Solubility, or miscibility in the case of liquids, is chief among them. This guide is born from that experience. 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is a molecule with significant potential, but its effective use is predicated on knowing how to dissolve and handle it. This document is not merely a list of solvents; it is a technical narrative designed to provide you with the foundational knowledge, practical methodology, and predictive insights needed to confidently incorporate this unique silanediol into your work. We will delve into the causality behind its behavior, grounding our discussion in the principles of intermolecular forces and providing a robust protocol for you to validate these principles in your own laboratory.

Executive Summary: The Amphiphilic Nature of a Unique Silanediol

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is an organosilicon compound with a distinct molecular architecture that dictates its physical and chemical behavior.[1][2] Its structure features two hydrophilic silanol (Si-OH) groups, which can act as hydrogen bond donors and acceptors, and four hydrophobic groups (two cyclohexyl and two methyl). This amphiphilic character is the primary determinant of its solubility profile. While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be developed by applying foundational chemical principles and examining the behavior of analogous silanediols.[3][4] This guide provides a theoretical framework for predicting its solubility, a detailed experimental protocol for determining its miscibility in various organic solvents, and a discussion of the practical implications for its use in synthesis and purification.

Theoretical Framework: Deconstructing Molecular Interactions

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol in a given solvent is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Molecular Features:

  • Hydrogen Bonding Sites: The two silanol (Si-OH) groups are the most significant feature for interactions with polar solvents. They can donate a hydrogen bond and the oxygen can accept a hydrogen bond. This suggests strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., THF, acetone).

  • Hydrophobic Bulk: The two cyclohexyl and two methyl groups constitute a significant nonpolar portion of the molecule.[6] These groups will interact favorably with nonpolar solvents through van der Waals forces.

The interplay of these features means the molecule's solubility is a delicate balance. In highly polar solvents, the hydrophobic groups may limit solubility, while in highly nonpolar solvents, the energetic penalty of breaking the strong intermolecular hydrogen bonds between the silanol groups may not be overcome, leading to poor solubility.[7]

G cluster_solute 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol cluster_solvents Solvent Classes solute Hydrophobic Bulk (Cyclohexyl, Methyl) Polar Core (Si-O-Si) Hydrogen Bonding Sites (Si-OH) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute:f2->polar_protic Strong H-Bonding solute:f0->polar_protic Unfavorable Interaction polar_aprotic Polar Aprotic (e.g., THF, Acetone) solute:f2->polar_aprotic H-Bonding (Acceptor) solute:f1->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane, Toluene) solute:f0->nonpolar van der Waals Forces

Caption: Key intermolecular interactions between the silanediol and different solvent classes.

Experimental Protocol: A Validated Method for Miscibility Determination

Given that the target compound is a liquid, we will be determining its miscibility rather than solubility.[1] This protocol is designed as a self-validating system to provide clear, reproducible results. The core principle is the visual inspection of phase behavior upon mixing the solute and solvent in defined ratios at a controlled temperature.

Materials & Equipment
  • 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (purity ≥95%)[2]

  • Test Solvents (analytical grade, anhydrous): Hexane, Toluene, Dichloromethane, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Methanol, Isopropanol

  • Calibrated positive displacement micropipettes

  • Small, clear glass vials (e.g., 4 mL) with solvent-resistant caps

  • Vortex mixer

  • Constant temperature bath or block (set to 25.0 ± 0.5 °C)

  • High-intensity light source for visual inspection (e.g., Tyndall effect beam)

Experimental Workflow

The workflow is designed to systematically assess miscibility across a range of concentrations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Label vials for each solvent and ratio B Equilibrate all reagents to 25.0 °C A->B C Add solvent to vial B->C D Add silanediol to vial (e.g., 1:1 v/v) C->D E Cap tightly and vortex for 60 seconds D->E F Equilibrate in bath for 15 minutes E->F G Visually inspect for clarity, phases, or haze F->G H Record observation (Miscible, Immiscible, etc.) G->H I Repeat for other ratios (e.g., 1:10 and 10:1) H->I

Caption: Step-by-step workflow for determining the miscibility of the liquid silanediol.

Step-by-Step Methodology
  • System Preparation: Label three vials for each solvent to be tested with the solvent name and the volume/volume (v/v) ratios to be tested (e.g., "Toluene 1:1", "Toluene 1:10", "Toluene 10:1"). Place the sealed stock bottles of the silanediol and all test solvents into a 25.0 °C water bath for at least 1 hour to ensure thermal equilibrium.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of solvent to each vial according to the test matrix (e.g., for a 1:1 test in a 4 mL vial, add 1.0 mL of solvent).

  • Solute Addition: Using a separate, clean micropipette, add the corresponding volume of the pre-heated 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol to each vial.

  • Mixing and Equilibration: Immediately cap the vials tightly. Vortex each vial vigorously for 60 seconds to ensure thorough mixing. Place the vials back into the 25.0 °C constant temperature bath and allow them to equilibrate for 15 minutes.

  • Observation and Classification: Remove each vial and inspect it carefully against a dark background with a strong light source.

    • Miscible: The solution is perfectly clear, with no phase separation, cloudiness, or haze. It appears as a single, homogeneous liquid.

    • Partially Miscible: The solution appears cloudy or hazy (opalescent), or two distinct liquid phases are present, but adding more of one component may lead to miscibility.

    • Immiscible: Two sharp, distinct liquid phases are clearly visible. The mixture may become cloudy on shaking but will quickly separate upon standing.

  • Data Recording: Record the classification for each solvent at each tested ratio in a laboratory notebook. Testing at different ratios is a self-validating step; for example, if a 1:1 mixture is immiscible, it is highly unlikely to be miscible at other ratios.

Predicted Solubility Profile and Discussion

Based on the theoretical principles outlined in Section 2.0 and data from analogous silanediols and other diols, the following table presents the predicted miscibility profile of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol at 25 °C.[3][8][9] This table should be used as a guide for solvent selection, with experimental verification via the protocol in Section 3.0 being essential.

SolventClass (Polarity Index[10])Predicted MiscibilityRationale
HexaneNonpolar (0.1)Immiscible The high polarity and strong intermolecular H-bonding of the silanol groups cannot be overcome by the weak van der Waals forces offered by hexane.
TolueneNonpolar, Aromatic (2.4)Partially Miscible The aromatic ring offers slightly more favorable interactions with the silanediol's structure than hexane, but it is insufficient to achieve full miscibility.
DichloromethanePolar Aprotic (3.1)Miscible Provides a good balance of polarity to interact with the Si-O-Si core and can solvate the hydrophobic groups without the competing H-bonding of a protic solvent.
Tetrahydrofuran (THF)Polar Aprotic (4.0)Miscible An excellent solvent for many silanediols.[8] The ether oxygen is a strong hydrogen bond acceptor, readily interacting with the Si-OH groups, while the hydrocarbon body solvates the nonpolar moieties.
Ethyl AcetatePolar Aprotic (4.4)Miscible The ester carbonyl is a good hydrogen bond acceptor, and the overall polarity is well-suited to solvate the amphiphilic molecule.
AcetonePolar Aprotic (5.1)Miscible Similar to THF and Ethyl Acetate, the carbonyl oxygen is a strong H-bond acceptor, leading to favorable interactions.
AcetonitrilePolar Aprotic (5.8)Partially Miscible While polar, acetonitrile is a weaker hydrogen bond acceptor. The high polarity may create a less favorable environment for the bulky cyclohexyl groups.
IsopropanolPolar Protic (3.9)Miscible The alcohol can both donate and accept hydrogen bonds, interacting strongly with the silanol groups. The larger alkyl group compared to methanol makes it a better solvent for the nonpolar parts of the solute.
MethanolPolar Protic (5.1)Partially Miscible The strong, self-associating hydrogen bond network of methanol and its high polarity make it a poorer solvent for the large hydrophobic cyclohexyl groups compared to isopropanol.

Practical Applications & Implications

A clear understanding of this solubility profile is critical for leveraging 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol effectively.

  • Reaction Solvent Selection: For homogeneous reactions, solvents predicted to be fully miscible, such as THF, Dichloromethane, or Acetone , are ideal choices. They ensure that all reactants are in the same phase, which is crucial for reaction kinetics.

  • Purification Strategies: The immiscibility in nonpolar solvents like Hexane is highly advantageous for purification. For example, after a reaction in THF, the product can be isolated by removing the THF in vacuo and then performing a liquid-liquid extraction with hexane to remove nonpolar impurities, leaving the desired diol behind. Alternatively, it can be used as an anti-solvent for precipitation of solid derivatives.

  • Formulation Development: In applications for coatings or personal care, this diol could be used to modify surface properties.[11] Its miscibility in solvents like isopropanol and ethyl acetate, which are common in formulations, allows for its direct incorporation into various product bases.

Conclusion

1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol presents a nuanced solubility challenge due to its amphiphilic structure. While a lack of published quantitative data exists, a robust, predictive framework based on fundamental principles of intermolecular forces allows for intelligent solvent selection. The compound is predicted to be highly miscible in polar aprotic solvents like THF and acetone, and larger alcohols like isopropanol, while being immiscible in nonpolar alkanes. This guide provides both the theoretical foundation to understand this behavior and a validated experimental protocol to confirm it, empowering researchers to utilize this versatile silanediol with confidence and precision.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • St. Norbert College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. Available at: [Link]

  • ScienceDirect. Silicic acid esters as a precursor of silica and polysiloxanes. Available at: [Link]

  • National Center for Biotechnology Information. Silanediol versus chlorosilanol: hydrolyses and hydrogen-bonding catalyses with fenchole-based silanes. Available at: [Link]

  • ACS Publications. Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis. Organic Letters. Available at: [Link]

  • Ivy Fine Chemicals. 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. Available at: [Link]

  • KBR. Discussion On The Solubility Of Silane And Related Issues. Available at: [Link]

  • ResearchGate. Solubility of Silane-PEG10K-SH?. Available at: [Link]

  • Organic Syntheses. Recent Applications of 1,3-Dichloro-2,4-pentanediol and 1,2:4,5-Diepoxypentane in Organic Synthesis. Available at: [Link]

  • ACS Publications. Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. Journal of Chemical Education. Available at: [Link]

  • Angene International Limited. 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. Available at: [Link]

  • SAGE Journals. Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]

  • Wikipedia. 1,3-Propanediol. Available at: [Link]

  • Gelest, Inc. 1,3-DICHLOROTETRAMETHYLDISILOXANE. Available at: [Link]

  • Dow Inc. DOWSIL™ 593 Fluid. Available at: [Link]

Sources

Exploratory

Hydrogen Bonding Interactions in Organodisiloxanediols: A Technical Guide

Executive Summary This guide provides a comprehensive technical analysis of hydrogen bonding in organodisiloxanediols, specifically focusing on 1,1,3,3-tetrasubstituted-1,3-disiloxanediols. Unlike carbon-based diols, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of hydrogen bonding in organodisiloxanediols, specifically focusing on 1,1,3,3-tetrasubstituted-1,3-disiloxanediols. Unlike carbon-based diols, these compounds exhibit unique supramolecular behaviors driven by the high acidity of the silanol (Si-OH) group and the conformational flexibility of the siloxane (Si-O-Si) backbone. This document details the mechanistic underpinnings of these interactions, their crystallographic motifs, and their application as bio-isosteres in protease inhibitor design.

Part 1: Mechanistic Analysis of Silanol Hydrogen Bonding

The Silanol vs. Carbinol Paradigm

To understand disiloxanediols, one must first distinguish the silanol group (Si-OH) from its carbon analogue (C-OH). The silicon atom is more electropositive than carbon (Electronegativity: Si ≈ 1.90 vs. C ≈ 2.55), which polarizes the Si-O bond.

  • Acidity & Donor Strength: Silanols are significantly more acidic than alcohols.

    • pKa Comparison: Triphenylsilanol (

      
      ) vs. Triphenylmethanol (
      
      
      
      ).
    • Implication: The silanol proton is a superior hydrogen bond donor. In disiloxanediols, this leads to robust self-assembly and stronger interactions with biological targets (e.g., aspartic acid residues in proteases).

  • The "Geminal" Effect: In 1,3-disiloxanediols, the hydroxyl groups are separated by a siloxane bridge. The Si-O-Si bond angle is exceptionally flexible (140°–180°) compared to the rigid C-C-C backbone (~109.5°). This allows the molecule to adapt its conformation to maximize H-bonding, acting as a "molecular hinge."

Supramolecular Motifs

In the solid state, organodisiloxanediols typically adopt one of two primary H-bonding networks:

  • Cyclic Dimers (

    
    ):  Two molecules face each other, forming an eight-membered ring involving four silanol groups. This is the most common motif for bulky substituents (e.g., phenyl, isopropyl).
    
  • Ladder/Columnar Arrays: In the absence of steric bulk, or with specific solvent interactions, the diols link into infinite ladders or double chains, stabilized by cooperative H-bonds.

ParameterOrganodisiloxanediol (Si-O-Si)Carbon Diol Analogue (C-C-C)
Bridge Geometry Bent/Flexible (140-180°)Rigid Tetrahedral (~109.5°)
H-Bond Donor Strong (High Acidity)Moderate
O···O Distance Short (~2.65 - 2.70 Å)Moderate (~2.75 - 2.85 Å)
Dominant Motif 8-Membered Ring DimerVariable (Chains/Intramolecular)

Part 2: Applications in Drug Development

Silanediols as Transition State Analogues (TSA)

The primary pharmaceutical interest lies in silanediols (


) as protease inhibitors. They mimic the tetrahedral hydrated carbonyl transition state of peptide hydrolysis.
  • Mechanism: The geminal silanediol moiety coordinates with the catalytic zinc atom (in metalloproteases) or hydrogen bonds with catalytic aspartates (in aspartic proteases like HIV protease).

  • The Disiloxane Challenge: Silanediols are inherently unstable and prone to self-condensation into disiloxanediols (

    
    ).
    
    • Drug Design Strategy: Researchers use bulky R-groups (e.g., isobutyl, phenyl) to sterically hinder condensation, keeping the molecule in the active monomeric silanediol form.

    • Role of Disiloxanes: While the monomer is the drug, the disiloxane represents the deactivated "storage" form. Understanding the H-bond network of the disiloxane is critical for controlling shelf-life and solubility.

Visualization of Protease Inhibition Logic

The following diagram illustrates the relationship between the unstable active drug (silanediol) and the stable supramolecular structure (disiloxanediol).

ProteaseInhibition Silanediol Silanediol Monomer (Active Drug) R2Si(OH)2 TS_Mimic Transition State Mimic (Tetrahedral Geometry) Silanediol->TS_Mimic Mimics Condensation Self-Condensation (- H2O) Silanediol->Condensation Instability Enzyme Protease Active Site (Zn2+ or Asp-Asp) TS_Mimic->Enzyme High Affinity Binding (Kd ~ nM) Disiloxane Disiloxanediol Dimer (Inactive/Stable Form) HO-Si-O-Si-OH Condensation->Disiloxane Formation of Si-O-Si Linkage

Figure 1: The silanediol monomer is the active pharmacophore mimicking the peptide hydrolysis transition state.[1] Steric bulk is required to prevent condensation into the thermodynamically stable disiloxanediol.

Part 3: Experimental Protocol

Synthesis of 1,1,3,3-Tetraphenyldisiloxane-1,3-diol

This protocol describes the controlled hydrolysis of diphenyldichlorosilane. The key is maintaining a neutral-to-slightly-acidic pH to prevent polymerization into longer siloxanes.

Reagents:

  • Diphenyldichlorosilane (

    
    )
    
  • Acetone (Reagent grade)

  • Sodium Bicarbonate (

    
    )
    
  • Deionized Water

Step-by-Step Methodology:

  • Hydrolysis Phase:

    • Prepare a mixture of water (200 mL) and ice (100 g) in a 500 mL Erlenmeyer flask.

    • Add diphenyldichlorosilane (25.3 g, 0.1 mol) dropwise over 30 minutes with vigorous stirring. Maintain temperature

      
      .
      
    • Mechanism:[2][3][4][5] The Si-Cl bonds hydrolyze rapidly to Si-OH. The low temperature prevents condensation.

  • Neutralization & Solubilization:

    • Filter the white precipitate (crude diol) and wash with cold water to remove bulk HCl.

    • Dissolve the wet solid in Acetone (150 mL).

    • Add solid

      
       slowly until the solution pH reaches ~6.5. Critical: High pH (>8) triggers rapid polymerization.
      
  • Recrystallization:

    • Filter off the salts (NaCl).

    • Slowly add water to the acetone filtrate until the solution becomes turbid.

    • Allow to stand at

      
       for 24 hours.
      
    • Collect crystals via vacuum filtration. Dry at

      
      .
      

Yield: ~90% | Melting Point: 157–158°C[6]

Characterization Workflow
MethodDiagnostic Feature
FT-IR Broad band at 3200–3400 cm⁻¹ (H-bonded OH). Sharp peak at 3600 cm⁻¹ in dilute solution (free OH).
¹H NMR Silanol proton (

4.0–6.0 ppm) shows concentration dependence. Shift moves downfield as concentration increases (dimerization).
X-Ray Confirm Si-O-Si angle (140-160°) and O···O distance (~2.67 Å) in the dimer.

Part 4: Structural Visualization

The following diagram depicts the synthesis and the resulting hydrogen-bonded dimer structure found in the crystal lattice.

SynthesisStructure cluster_dimer Crystal Lattice Interaction Precursor Diphenyldichlorosilane Ph2SiCl2 Hydrolysis Hydrolysis (H2O, <5°C) Precursor->Hydrolysis Monomer Transient Silanediol Ph2Si(OH)2 Hydrolysis->Monomer Condensation Controlled Condensation (pH 6.5) Monomer->Condensation Product 1,1,3,3-Tetraphenyldisiloxane-1,3-diol (HO)Ph2Si-O-SiPh2(OH) Condensation->Product Dimer Supramolecular Dimer (R2(2)8 Motif) Product->Dimer Self-Assembly in Solid State Note 8-Membered Ring: Si-O-H ··· O-Si Strong H-bonds (~2.67 Å) Dimer->Note

Figure 2: Synthetic pathway from chlorosilane precursors to the stable disiloxanediol, culminating in the formation of the characteristic 8-membered hydrogen-bonded ring in the crystal structure.

References

  • Synthesis and crystal structure of disiloxane-1,3-diols. ResearchGate. Available at: [Link]

  • Serine Protease Inhibition by a Silanediol Peptidomimetic. National Institutes of Health (PMC). Available at: [Link]

  • Effect of Hydrogen Bonds on pKa Values: Importance of Networking. Journal of the American Chemical Society. Available at: [Link]

  • Preparation of diphenylsilanediol (Patent US2899453A).Google Patents.
  • Structural analysis of silanediols as transition-state-analogue inhibitors. SciSpace. Available at: [Link]

Sources

Foundational

Cyclohexyl-Modified Polysiloxanes: Engineering Rigidity and Thermal Stability

Executive Summary This technical guide examines the structural and functional impact of incorporating cyclohexyl groups into the siloxane backbone. While polydimethylsiloxane (PDMS) is renowned for its flexibility and lo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural and functional impact of incorporating cyclohexyl groups into the siloxane backbone. While polydimethylsiloxane (PDMS) is renowned for its flexibility and low glass transition temperature (


), high-performance applications often require materials with enhanced rigidity, higher thermal stability, and specific optical properties. The cyclohexyl moiety acts as a steric anchor, restricting the free rotation of the Si-O bond and significantly elevating 

without introducing the UV-absorption issues often associated with aromatic (phenyl) substituents. This guide details the mechanistic basis of this rigidity, provides a validated synthesis protocol via hydrosilylation, and outlines critical characterization metrics for researchers in materials science and drug delivery.

The Siloxane Paradox: Flexibility vs. Stability

The siloxane backbone (-Si-O-Si-) is inherently flexible due to the wide bond angle (140°–180°) and low barrier to rotation. This results in the extremely low


 of unmodified PDMS (~ -123°C). To engineer rigidity, one must restrict this segmental motion.
The Role of Bulky Substituents

Introducing bulky side groups increases the energy barrier for bond rotation.

  • Phenyl Groups: Traditionally used to increase

    
     and thermal stability via 
    
    
    
    -
    
    
    stacking and steric bulk. However, they introduce UV absorption and potential yellowing.
  • Cyclohexyl Groups: Offer a non-aromatic alternative. They provide significant steric bulk (comparable to or greater than phenyl) due to their 3D "chair" conformation, which occupies a larger hydrodynamic volume than the planar phenyl ring. This effectively "locks" the siloxane backbone into a more rigid conformation.

Mechanistic Analysis: Steric Locking & Conformational Restriction

The rigidity induced by cyclohexyl groups stems from free volume reduction and steric interference . Unlike planar aromatic rings that can stack, the aliphatic cyclohexyl ring exists predominantly in a chair conformation. When attached to the silicon atom, this bulky group physically obstructs the rotation of adjacent siloxane units.

Comparative Impact on

The following table summarizes the impact of substituents on the thermal properties of polysiloxanes.

Table 1: Comparative Thermal Properties of Substituted Polysiloxanes

Polymer TypeSubstituent (R)

(°C)
Thermal Stability (Onset)Mechanism of Rigidity
PDMS Methyl (-CH

)
-123~300°CNone (High flexibility)
PDPS Phenyl (-C

H

)
-20 to +50~450°C

-

Stacking + Steric
PCHMS Cyclohexyl (-C

H

)
+30 to +110~400°CPure Steric Hindrance

*Note:


 varies significantly based on the degree of substitution (homopolymer vs. copolymer) and molecular weight.
Structural Logic Diagram

The following diagram illustrates the logical flow from chemical structure to macroscopic property.

G Siloxane Siloxane Backbone (-Si-O-Si-) Mechanism Steric Hindrance (Restricted Rotation) Siloxane->Mechanism Base Structure Substituent Cyclohexyl Substituent (Bulky Aliphatic) Substituent->Mechanism steric input MicroEffect Reduced Free Volume & Chain Mobility Mechanism->MicroEffect causes MacroProperty Increased Tg & Modulus MicroEffect->MacroProperty results in

Figure 1: Causal pathway from cyclohexyl substitution to increased material rigidity.

Synthesis Protocol: Hydrosilylation of Vinylcyclohexane

The most robust method for introducing cyclohexyl groups onto a siloxane backbone is the hydrosilylation of vinylcyclohexane with a hydride-functionalized siloxane (e.g., Poly(methylhydrosiloxane), PMHS). This "grafting-to" approach allows for precise control over the degree of substitution.

Materials & Prerequisites
  • Backbone: Poly(methylhydrosiloxane) (PMHS), MW ~2,000–5,000 Da.

  • Olefin: Vinylcyclohexane (99%, anhydrous).

  • Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (~2% Pt).

  • Solvent: Toluene (anhydrous).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent & Reactant Charge:

    • Add 5.0 g of PMHS (approx. 83 mmol Si-H eq) to the flask.

    • Add 50 mL of anhydrous toluene.

    • Add 10.0 g of Vinylcyclohexane (approx. 91 mmol, 1.1 eq excess to ensure complete conversion of Si-H).

  • Catalyst Addition:

    • Heat the mixture to 60°C under stirring.

    • Add 20 µL of Karstedt’s catalyst solution. Note: Reaction is exothermic.[1] Monitor temperature.

  • Reaction Phase:

    • Increase temperature to 80°C–90°C.

    • Reflux for 12–24 hours.

    • Validation Check (FTIR): Monitor the disappearance of the Si-H peak at ~2160 cm⁻¹. The reaction is complete when this peak is non-detectable.

  • Purification:

    • Cool to room temperature.

    • Precipitate the polymer into excess cold methanol (10x volume) to remove unreacted vinylcyclohexane and catalyst.

    • Decant and re-dissolve in minimal toluene, then re-precipitate (Repeat 2x).

  • Drying: Dry the product under vacuum at 60°C for 24 hours.

Synthesis Workflow Diagram

Synthesis Start Start: PMHS + Toluene AddOlefin Add Vinylcyclohexane (1.1 eq) Start->AddOlefin Catalyst Add Karstedt's Cat. (Pt) AddOlefin->Catalyst Reflux Reflux 80-90°C (12-24h) Catalyst->Reflux Check FTIR Check (Si-H @ 2160 cm⁻¹) Reflux->Check Check->Reflux Peak present Purify Precipitate in MeOH & Vacuum Dry Check->Purify Peak absent

Figure 2: Hydrosilylation workflow for synthesizing cyclohexyl-modified polysiloxanes.

Characterization & Validation

To ensure the synthesized material meets the rigidity requirements, the following characterization suite is mandatory.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR:  Confirm the disappearance of Si-H protons (
    
    
    
    4.7 ppm) and the appearance of cyclohexyl protons (
    
    
    0.5–1.8 ppm).
  • 
    Si NMR:  Verify the shift from D
    
    
    
    units (-35 ppm) to D
    
    
    units (approx -20 to -22 ppm). This confirms the chemical attachment of the bulky group.
Thermal Analysis
  • DSC (Differential Scanning Calorimetry): Measure

    
    .[2] A successful synthesis of Poly(cyclohexylmethylsiloxane) should yield a 
    
    
    
    significantly higher than PDMS. Expect values in the range of 30°C to 110°C depending on MW and tacticity [2].
  • TGA (Thermogravimetric Analysis): Assess thermal stability.[2][3][4] Cyclohexyl groups generally maintain stability up to 350°C–400°C in nitrogen [3].

Applications in Drug Development & Materials

The unique combination of rigidity , hydrophobicity , and transparency makes cyclohexyl-siloxanes valuable in specific niches:

  • Transdermal Drug Delivery: The increased rigidity allows for the creation of pressure-sensitive adhesives (PSAs) that maintain cohesion under stress, unlike soft PDMS gels.

  • Optical Coatings: The cyclohexyl group increases the refractive index compared to methyl groups without the yellowing associated with phenyl groups, making them ideal for UV-cured optical encapsulants.

  • Biomaterials: The aliphatic nature ensures high biocompatibility (similar to PDMS) but with the structural integrity required for implantable devices or rigid scaffolds.

References

  • Thermal Stability of Phenyl vs.

    • Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. RSC Advances, 2021. Link

  • Synthesis & Tg of Cycloaliphatic Siloxanes

    • Synthesis of Cycloaliphatic Substituted Silane Monomers and Polysiloxanes for Photocuring. Journal of Applied Polymer Science, 2008. Link

  • Hydrosilylation Protocols

    • Fifty Years of Hydrosilylation in Polymer Science: A Review. Polymers (MDPI), 2020. Link

  • Conformational Analysis of Cyclohexyl Groups

    • Conformational Analysis of Substituted Cyclohexanes. Chemistry LibreTexts. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol from dichlorosilanes

An Application Note for the Synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol from Dichlorosilanes Introduction: The Strategic Synthesis of Functionalized Disiloxanediols In the realm of silicon-based materia...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol from Dichlorosilanes

Introduction: The Strategic Synthesis of Functionalized Disiloxanediols

In the realm of silicon-based materials, silanols, and particularly disiloxane-1,3-diols, represent critical molecular building blocks. Their unique structure, featuring a flexible siloxane backbone (Si-O-Si) flanked by reactive hydroxyl groups, allows for their use as precursors in the synthesis of advanced materials like ladder oligosilsesquioxanes and other functionalized polysiloxanes.[1][2] 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) is a compound of interest due to the bulky cyclohexyl groups, which can impart specific solubility, thermal stability, and conformational properties to the resulting polymers.

The most direct and established route to such silanols is the controlled hydrolysis of their corresponding chlorosilane precursors.[1][3][4] This application note provides a comprehensive guide to the synthesis of 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol from a dichlorosilane precursor. It details the underlying reaction mechanism, provides a step-by-step laboratory protocol, and addresses the critical parameters for achieving a successful synthesis with high purity.

Reaction Mechanism: A Tale of Hydrolysis and Controlled Condensation

The synthesis is a two-step process occurring in a single pot: (1) the hydrolysis of the dichlorosilane to a reactive silanediol intermediate, and (2) the subsequent controlled condensation of two silanediol molecules to form the desired disiloxane-1,3-diol.

  • Hydrolysis: The starting material, dicyclohexyldichloromethylsilane, reacts with water. The two chlorine atoms are nucleophilically substituted by hydroxyl groups. This reaction is rapid and produces two equivalents of hydrochloric acid (HCl) as a byproduct.

  • Condensation: The resulting dicyclohexyl(methyl)silanediol is a highly reactive intermediate. In the presence of acid (the HCl byproduct) or base, these silanediols readily undergo intermolecular condensation. One hydroxyl group from one molecule attacks the silicon atom of another, eliminating a molecule of water and forming the stable Si-O-Si linkage of the disiloxane.

The core challenge of this synthesis is to control the condensation. Uncontrolled, acid-catalyzed condensation can lead to the formation of longer-chain polysiloxanes or cyclic siloxanes, reducing the yield of the desired dimer.[3] Therefore, the reaction is performed using an acid scavenger, such as triethylamine (Et3N) or pyridine, to neutralize the HCl as it is formed. This allows for a more controlled, slower condensation, favoring the formation of the dimeric diol.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation A Dicyclohexyldichloromethylsilane (R₂SiCl₂) B Dicyclohexyl(methyl)silanediol (R₂Si(OH)₂) A->B + 2 H₂O - 2 HCl C 2 x Dicyclohexyl(methyl)silanediol D 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol C->D - H₂O

Figure 1. Reaction mechanism for the formation of the target disiloxanediol.

Experimental Protocol

This protocol describes the synthesis of 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
DicyclohexyldichloromethylsilaneC₁₃H₂₄Cl₂Si279.321719-57-9Corrosive, moisture-sensitive
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Dried over KOH
Deionized WaterH₂O18.027732-18-5
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Anhydrous
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous
Saturated Sodium BicarbonateNaHCO₃ (aq)--
Saturated Sodium Chloride (Brine)NaCl (aq)--
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

--- SAFETY PRECAUTIONS --- Dichlorosilanes are corrosive and react vigorously with moisture to release HCl gas.[5] This entire procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add dicyclohexyldichloromethylsilane (e.g., 0.1 mol) and 200 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice/water bath.

  • Controlled Addition: In the dropping funnel, prepare a solution of deionized water (0.11 mol, 1.1 eq) and triethylamine (0.22 mol, 2.2 eq) in 50 mL of diethyl ether.

  • Hydrolysis Reaction: Add the water/triethylamine solution dropwise to the stirred dichlorosilane solution over a period of 60-90 minutes. Maintain the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up - Filtration: Filter the reaction mixture using a Büchner funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of fresh diethyl ether to recover any trapped product.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate solution (to remove any residual HCl).

    • 100 mL of deionized water.

    • 100 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution and remove the solvent (diethyl ether) using a rotary evaporator.

  • Purification: The resulting crude product, a colorless oil or a white solid, can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel if necessary.

Figure 2. Experimental workflow for the synthesis of the target molecule.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White solid or colorless, viscous liquid.[6]

  • Molecular Formula: C₁₄H₃₀O₃Si₂[6][7]

  • Molecular Weight: 302.56 g/mol [6][7]

  • ¹H NMR: Resonances corresponding to the methyl protons, cyclohexyl protons, and the hydroxyl protons.

  • ¹³C NMR: Signals for the methyl and cyclohexyl carbons.

  • ²⁹Si NMR: A characteristic chemical shift for the silicon atoms in the disiloxanediol environment.

  • FT-IR (Infrared Spectroscopy): A broad absorption band in the region of 3200-3400 cm⁻¹ (O-H stretching of the hydroxyl groups) and a strong absorption around 1050-1100 cm⁻¹ (Si-O-Si stretching).

Conclusion

The synthesis of 1,3-dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol via the controlled hydrolysis of dicyclohexyldichloromethylsilane is a reliable and straightforward procedure. The critical aspect for success is the meticulous control of the reaction conditions, particularly temperature and the effective neutralization of the HCl byproduct, to prevent unwanted over-condensation. This method provides access to a valuable difunctional siloxane monomer, opening avenues for the development of novel silicon-containing polymers and materials with tailored properties.

References

  • Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023, February 9). Inorganic Chemistry - ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Versatile Manganese Catalysis for the Synthesis of Poly(silylether)s from Diols and Dicarbonyls with Hydrosilanes. (2017, February 16). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp. (2023, February 9). ADDI. Retrieved February 15, 2026, from [Link]

  • 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. (n.d.). Angene. Retrieved February 15, 2026, from [Link]

  • Silsesquioxanes : alternative approaches and methods of synthesis. (2005). Open Research Online. Retrieved February 15, 2026, from [Link]

  • Methyldichlorosilane. (n.d.). PubChem - NIH. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. (n.d.). Ivy Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Process for preparing a dimethylchlorosilane. (n.d.). Google Patents.
  • Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

Sources

Application

Using 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol in silsesquioxane synthesis

Subject: Precision Synthesis of Ladder-Like Polysilsesquioxanes (LPSQ) and Functionalized DDSQ Architectures using 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. Executive Summary & Application Profile Molecule: 1,3-D...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Precision Synthesis of Ladder-Like Polysilsesquioxanes (LPSQ) and Functionalized DDSQ Architectures using 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol.

Executive Summary & Application Profile

Molecule: 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) Role: Bifunctional "Rail" Precursor / Stereodirecting Building Block. Primary Applications:

  • Ladder-Like Polysilsesquioxanes (LPSQ): Synthesis of high-aspect-ratio, soluble, thermally stable hybrid polymers.

  • Double-Decker Silsesquioxanes (DDSQ): "Corner-capping" or "Rail-insertion" to close open-cage architectures.

Technical Value Proposition: Unlike random hydrolytic condensation of trichlorosilanes—which yields ill-defined "T-resin" networks—the use of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (DCDMSD) introduces a pre-formed, flexible, yet robust siloxane bridge (


). The bulky cyclohexyl groups provide critical solubility in organic solvents (THF, Toluene, CHCl

) and disrupt crystallinity just enough to allow for solution-processing, while the methyl groups maintain low steric hindrance at the reaction site. This precursor effectively "programs" the growing polymer chain into a ladder architecture rather than a random cage.

Mechanistic Insight: The "Pre-Formed Rail" Strategy

The synthesis of structured silsesquioxanes relies on controlling the competition between cyclization (cage formation) and linear propagation (polymerization).

  • The Problem: Direct hydrolysis of

    
     is chaotic.
    
  • The Solution: DCDMSD acts as a structural template . By containing a pre-existing

    
     bond with defined stereochemistry (mixture of meso and rac), it forces the reaction with tetrachlorodisiloxanes or trichlorosilanes to propagate linearly.
    

Stereochemical Considerations: DCDMSD exists as two diastereomers: meso (syn) and racemic (anti).

  • Implication: The cis/trans ratio in the starting material affects the tacticity of the resulting ladder polymer. While commercial grades are often mixtures, the cyclohexyl group's bulk minimizes rapid isomerization under mild basic conditions, preserving the structural integrity of the "rung" during condensation.

Experimental Protocol: Synthesis of Ladder-Like Polysilsesquioxanes (LPSQ)

Objective: Synthesis of a soluble, high-molecular-weight ladder polymer via heterofunctional condensation.

Materials & Reagents
ReagentRolePurity/GradeNotes
DCDMSD Monomer A (Rail)>95%Dry under vacuum for 4h prior to use.
1,3-Diphenyl-1,1,3,3-tetrachlorodisiloxane Monomer B (Bridge)DistilledMoisture sensitive. Handle in glovebox.
Pyridine HCl ScavengerAnhydrousDistilled over CaH

.
Toluene SolventAnhydrousSodium/Benzophenone distilled.
Step-by-Step Methodology

1. Reactor Preparation:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an N

    
     inlet/outlet.
    
  • Flush the system with dry nitrogen for 15 minutes.

2. Solubilization (The "Rail" Solution):

  • Charge the flask with DCDMSD (10.0 mmol, 3.02 g).

  • Add Pyridine (44.0 mmol, 3.55 mL) and anhydrous Toluene (50 mL).

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions (homo-condensation) and controls the exotherm of the acid-base neutralization.

3. Controlled Addition (The "Bridge" Solution):

  • In a separate Schlenk flask, dissolve 1,3-Diphenyl-1,1,3,3-tetrachlorodisiloxane (10.0 mmol, 4.10 g) in anhydrous Toluene (30 mL).

  • Transfer this solution to the addition funnel via cannula.

  • Critical Step: Add the chlorosilane solution dropwise to the stirred diol solution over 60 minutes .

    • Mechanism:[1] The slow addition ensures a 1:1 stoichiometric encounter, favoring linear chain extension (A-B-A-B) over cyclization.

4. Propagation & Maturation:

  • Once addition is complete, allow the reaction to warm to room temperature naturally.

  • Heat the mixture to 80°C and stir for 12–24 hours .

    • Checkpoint: The solution should become cloudy due to the precipitation of Pyridinium Hydrochloride (Py·HCl).

5. Purification:

  • Filter off the Py·HCl salt using a Schlenk frit or centrifugation under inert atmosphere.

  • Concentrate the filtrate to ~20 mL under reduced pressure.

  • Precipitation: Pour the concentrate into Methanol (200 mL) with vigorous stirring. The LPSQ will precipitate as a white fibrous solid or sticky gum.

  • Reprecipitate from THF into Methanol twice to remove oligomers.

  • Dry in a vacuum oven at 60°C for 24 hours.

Visualization: Reaction Workflow & Pathway

LPSQ_Synthesis Start Start: DCDMSD (Diol Precursor) Reactants Add Pyridine/Toluene Cool to 0°C Start->Reactants Addition Dropwise Addition: Tetrachlorodisiloxane Reactants->Addition Inert Atm Intermediate Heterofunctional Condensation Addition->Intermediate HCl Elimination Heating Heat to 80°C (12-24h) Intermediate->Heating Chain Propagation Workup Filter Py·HCl Precipitate in MeOH Heating->Workup Product Ladder Polymer (LPSQ) Workup->Product Yield: ~70-85%

Caption: Step-wise workflow for the condensation polymerization of DCDMSD into Ladder Silsesquioxanes.

Characterization & Quality Control

To validate the structure, you must distinguish between "Ladder" (Double Chain) and "Random" (T-resin) structures.

A. Si NMR Spectroscopy (The Gold Standard)

This is the primary method to verify the integrity of the silsesquioxane cage/ladder.

Chemical Shift (

, ppm)
AssignmentInterpretation
-16 to -22 ppm D-Units (

)
Corresponds to the Silicon atoms from the DCDMSD precursor. A sharp peak indicates a regular environment (Ladder). Broad/multiple peaks indicate random branching.
-78 to -80 ppm T-Units (

)
Corresponds to the bridging Silicon atoms (from the tetrachlorodisiloxane).
-65 to -70 ppm T-OH (Defects)Red Flag: Presence of silanol defects (incomplete condensation).
B. GPC (Gel Permeation Chromatography)
  • Target Mw: 10,000 – 50,000 Da.

  • PDI (Polydispersity Index): < 2.0 suggests controlled step-growth. > 3.0 suggests branching or cross-linking.

C. XRD (X-Ray Diffraction)
  • LPSQ typically shows two amorphous halos. The lower angle peak (

    
    ) corresponds to the inter-chain distance (
    
    
    
    -spacing), confirming the thickness of the "Ladder" caused by the bulky Cyclohexyl groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during reaction Concentration too high or addition too fast.Dilute reaction to 0.1M. Slow down addition rate to favor intramolecular vs intermolecular reaction.
Low Molecular Weight Stoichiometric imbalance or moisture contamination.Ensure strict 1:1 molar ratio. Dry DCDMSD thoroughly (azeotropic distillation with toluene).
Broad NMR Peaks Isomer mixture (meso/rac) or random branching.Use fractionated DCDMSD (single diastereomer) if crystallinity is required.

References

  • Synthesis of Ladder Silsesquioxanes: Kawakami, Y., et al. "Synthesis and Structure of Ladder-Like Polysilsesquioxanes." Polymer Journal, 2004.

  • Disiloxanediol Precursors: Unno, M., et al. "Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols." Journal of Organometallic Chemistry, 2000.

  • DDSQ Applications: Zhang, W., et al. "Synthesis of Double-Decker Silsesquioxanes and their Application in Hybrid Materials." Molecules, 2023.[2][3][4]

  • Stereochemistry of Silsesquioxanes: Kakimoto, M., et al. "Preparation of Soluble Polyimides Containing Silsesquioxane Units." Macromolecules, 2002.

Sources

Method

Application Note: Precision Heterofunctional Condensation of Disiloxanediols

Executive Summary & Challenge Definition The Core Challenge: The heterofunctional condensation of disiloxanediols (e.g., 1,1,3,3-tetraphenyl-1,3-disiloxanediol) with reactive silanes (chlorosilanes, aminosilanes) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Core Challenge: The heterofunctional condensation of disiloxanediols (e.g., 1,1,3,3-tetraphenyl-1,3-disiloxanediol) with reactive silanes (chlorosilanes, aminosilanes) is the foundational step in synthesizing ladder polysiloxanes , silsesquioxane cages (POSS) , and precise hybrid copolymers.

The critical technical hurdle is Selectivity .

  • Desired Reaction (Heterocondensation):

    
    
    
  • Competing Reaction (Homocondensation):

    
    
    

Homocondensation destroys stoichiometric balance, leading to uncontrolled molecular weight distributions and gelation. This guide details three protocols to enforce heteroselectivity through kinetic control, leaving group engineering, and catalytic precision.

Mechanistic Principles & Control Logic

The reaction is a nucleophilic substitution at the silicon atom (


-Si). The disiloxanediol acts as the nucleophile. To prevent self-reaction, the electrophile (the coupling partner) must be significantly more reactive toward Si-OH than the Si-OH is toward itself.
Reaction Pathways Diagram

The following diagram illustrates the competition between the desired heterocondensation and the parasitic homocondensation.

ReactionPathways Diol Disiloxanediol (Nucleophile) Intermediate Transition State (Pentacoordinate Si) Diol->Intermediate Attack on Si-X SideProduct Homocondensate (Gel/Oligomer) Diol->SideProduct Self-Condensation (If Si-X is slow) Partner Heterofunctional Silane (Si-Cl, Si-NMe2, Si-H) Partner->Intermediate Product Target Heterosiloxane (Ladder/Cyclic) Intermediate->Product -HX (Fast)

Figure 1: Kinetic competition in siloxane condensation. Success depends on making the Diol -> Intermediate pathway significantly faster than the self-condensation path.

Comparison of Synthetic Routes

Select the protocol based on your substrate sensitivity and available equipment.

FeatureMethod A: Chlorosilane Route Method B: Aminosilane Route Method C: Dehydrogenative (PR)
Coupling Partner Chlorosilanes (R

SiCl

)
Aminosilanes (R

Si(NMe

)

)
Hydrosilanes (R

SiH

)
Byproduct HCl (Requires Base Scavenger)Dimethylamine (Gas)H

(Gas)
Catalyst Pyridine / TriethylamineNone (Self-catalyzed)B(C

F

)

(Lewis Acid)
Temp Range -78°C to 0°C0°C to Room TempRoom Temp
Selectivity High (Kinetic Control)Very High (Thermodynamic)High (Chemoselective)
Key Risk Acid-catalyzed rearrangementMoisture sensitivityCatalyst poisoning by Lewis bases

Detailed Experimental Protocols

Protocol A: The Chlorosilane Route (Base-Assisted)

Best for: Synthesizing cyclic trisiloxanes or ladder precursors from stable aryl-disiloxanediols.

Theory: HCl generated during condensation rapidly catalyzes the cleavage of Si-O-Si bonds (equilibration). An amine base (Pyridine or TEA) is strictly required to scavenge HCl immediately.

Reagents:

  • 1,1,3,3-Tetraphenyl-1,3-disiloxanediol (Dried azeotropically).

  • Dichlorosilane coupling partner (e.g., Methyltrichlorosilane or Dimethyldichlorosilane).

  • Scavenger: Pyridine (Anhydrous).

  • Solvent: THF or Diethyl Ether (must be anhydrous).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Base Charge: Dissolve the Disiloxanediol (1.0 equiv) and Pyridine (2.2 equiv) in THF. Cool to 0°C (ice bath).

    • Expert Note: Keeping the diol in the flask with the base ensures that any HCl formed is neutralized in situ before it attacks the siloxane backbone.

  • Addition: Dissolve the Chlorosilane (1.0 equiv) in a small volume of THF. Add dropwise via the addition funnel over 30–60 minutes.

    • Critical: Rapid addition causes local excess of chlorosilane, favoring oligomerization. Slow addition favors the intramolecular ring closure (if making cyclics).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

  • Quench: Filter off the Pyridine·HCl salts (white precipitate) under N

    
     atmosphere.
    
  • Workup: Wash the filtrate with cold water (rapidly) to remove residual salts, dry over Na

    
    SO
    
    
    
    , and strip solvent.
Protocol B: The Aminosilane Route (Salt-Free)

Best for: Acid-sensitive substrates and "Green" chemistry requirements.

Theory: The Si-N bond is labile toward Si-OH. The byproduct is dimethylamine (gas), which leaves the system, driving the equilibrium forward (Le Chatelier’s principle). No salts are formed.

Reagents:

  • Disiloxanediol.[1][2][3]

  • Bis(dimethylamino)silane derivative.

  • Solvent: Toluene (non-polar solvents work best here).

Step-by-Step Workflow:

  • Setup: Schlenk flask with a reflux condenser and an inert gas bubbler (to vent amine gas).

  • Mixing: Charge Disiloxanediol and Toluene.

  • Addition: Add the Aminosilane (1.05 equiv) via syringe at RT.

  • Reaction: Heat to 60–80°C .

    • Observation: You will observe bubbling (dimethylamine evolution).

  • Completion: Monitor by

    
    Si NMR. The disappearance of the Si-OH signal (~ -40 to -45 ppm for aryl silanols) indicates completion.
    
  • Purification: Simply remove the solvent under vacuum. The product is often pure enough for subsequent steps.

Self-Validating Analytical Systems

A robust protocol must include "Checkpoints" to verify success.

Si NMR Diagnostics

This is the gold standard. You must look for the shift from "Terminal" to "Internal" silicon environments.

SpeciesTypical Shift (

ppm)
Diagnostic Feature
Starting Diol (

)
-42 to -45 ppmSharp singlet (D unit with OH)
Product (Cyclic/Ladder D unit)-35 to -38 ppmShift downfield (loss of OH shielding)
Homocondensate (Linear)-45 to -48 ppmBroadening of peaks
Experimental Workflow Diagram

The following DOT diagram visualizes the decision matrix for reaction monitoring.

Workflow Start Start Reaction Sample Take Aliquot (1h) Start->Sample NMR 29Si NMR Analysis Sample->NMR Check1 Peak at -45 ppm? NMR->Check1 Check2 New Peak at -35 ppm? Check1->Check2 Yes (Incomplete) Success Quench & Isolate Check1->Success No (Consumed) Continue Continue Stirring Check2->Continue Yes (Product Forming) AddCat Add 1% more Catalyst Check2->AddCat No (Stalled) Continue->Sample AddCat->Sample

Figure 2: Iterative decision-making process for reaction monitoring using NMR spectroscopy.

Troubleshooting & Expert Tips

  • Water Management:

    • Problem: The disiloxanediol contains trace water.

    • Result: The chlorosilane reacts with water to form HCl, which attacks the diol.

    • Fix: Azeotropic distillation of the diol with toluene prior to reaction is mandatory for high molecular weight targets.

  • Stoichiometry Drifts:

    • Problem: Chlorosilanes are volatile.

    • Result: Loss of reagent leads to OH-terminated oligomers rather than cyclic/ladder structures.

    • Fix: Use a slight excess (1.02 equiv) of the chlorosilane if it is volatile, or perform the reaction in a sealed Schlenk tube if scale permits.

  • The "Gelation" Fear:

    • If the reaction mixture becomes cloudy or viscous suddenly, dilute immediately with dry THF. High concentration favors intermolecular networking (gelation) over intramolecular cyclization. Maintain concentration below 0.1 M for cyclization.

References

  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Catalog & Technical Guide. [Link]

  • Unno, M., et al. "Synthesis of Ladder Polysiloxanes by the Reaction of Disiloxanediols." Journal of Organometallic Chemistry. [Link]

  • Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. [Link]

  • Chojnowski, J. "Kinetics and Mechanism of the Polycondensation of Silanediols." Dalton Transactions. [Link]

  • Matsumoto, H. "Synthesis of Ladder Polysilanes and Polysiloxanes." Journal of Synthetic Organic Chemistry, Japan. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Dicyclohexylsilanediol &amp; Siloxanediol Derivatives

Ticket ID: DCH-PUR-001 Status: Open Subject: Troubleshooting impurity removal and isolation of crystalline Dicyclohexylsilanediol. Executive Summary This guide addresses the purification of dicyclohexylsilanediol ( analo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCH-PUR-001 Status: Open Subject: Troubleshooting impurity removal and isolation of crystalline Dicyclohexylsilanediol.

Executive Summary

This guide addresses the purification of dicyclohexylsilanediol (


 analogue) and its condensation products (1,3-dihydroxy-1,1,3,3-tetracyclohexyldisiloxane). The primary challenge in this chemistry is the Si-OH condensation equilibrium . Under acidic, basic, or thermal stress, the desired crystalline diol dehydrates into siloxane oligomers (oils/gums).

Successful purification requires a "Self-Validating" workflow where every step minimizes the thermodynamic drive toward polymerization.

Module 1: Diagnostic – Know Your Impurity

Before initiating purification, identify the phase of your crude product. The physical state is the primary indicator of purity.

Impurity / SpeciesChemical StructurePhysical StateSolubility Characteristics
Dicyclohexylsilanediol (Target)

Crystalline Solid (High MP: ~160°C+)Soluble in alcohols, acetone, hot EtOAc. Insoluble in cold hexane.
Dicyclohexyl Disiloxanediol (Dimer)

Crystalline SolidSoluble in ether, THF. Less soluble in water than monomer.
Cyclic Siloxanes (Impurity)

(n=3,4)
Oily Liquid / Waxy SolidHighly soluble in hexane, toluene. Hydrophobic.
Chlorosilanes (Precursor)

Fuming LiquidReacts violently with water. Soluble in all organics.
Hydrogen Chloride (Byproduct)

Gas / Dissolved AcidPromotes rapid condensation of diols to oils.
Module 2: The Purification Workflow (Graphviz)

The following diagram illustrates the critical decision pathways. If you detect "oiling out," you must revert to the Neutralization step.

PurificationProtocol Crude Crude Hydrolysis Product (Contains Diol, HCl, Siloxanes) Wash Biphasic Neutralization (Ether/Water + NaHCO3) Crude->Wash Check Check pH of Aqueous Layer Wash->Check Check->Wash pH < 6 (Acidic) Dry Drying (MgSO4) < 30°C Check->Dry pH 7 (Neutral) Recryst Recrystallization (Solvent: Acetone/Hexane or EtOAc) Dry->Recryst Oil Product Oils Out? Recryst->Oil Pure Pure Crystalline Diol Oil->Pure No (Crystals form) Reprocess Re-dissolve in THF Add activated charcoal Oil->Reprocess Yes (Polymerization) Reprocess->Dry

Figure 1: Decision tree for isolating stable silanediols. Note the loop at the pH check; acidity is the primary cause of failure.

Module 3: Step-by-Step Protocols
Protocol A: Neutralization (Critical Step)

Issue: Residual HCl from the hydrolysis of chlorosilanes catalyzes the condensation of your diol into a silicone gum. Goal: Remove HCl without triggering base-catalyzed condensation.

  • Dissolution: Dissolve the crude solid in Diethyl Ether or THF . Avoid chlorinated solvents if possible, as they can trap HCl.

  • The Buffer Wash: Do not use strong bases (NaOH/KOH).

    • Wash the organic layer 3x with cold saturated Sodium Bicarbonate (

      
      ) .
      
    • Why? Strong bases deprotonate the silanol (

      
      ), creating a potent nucleophile that attacks other silanols, instantly forming siloxanes. Bicarbonate is mild enough to neutralize HCl without deprotonating the silanol.
      
  • Validation: Check the pH of the last aqueous wash. It must be pH 6–7. If acidic, repeat.

Protocol B: Recrystallization (The "Anti-Oil" Method)

Issue: The product refuses to crystallize and forms a viscous oil at the bottom of the flask. Mechanism: This is "oiling out."[1] The impurity (siloxane) lowers the melting point of your mixture below the solvent boiling point.

The Solvent System:

  • Solvent A (Good Solvent): Acetone or Ethyl Acetate (Dissolves the Diol).

  • Solvent B (Bad Solvent): Hexane or Pentane (Dissolves the Siloxane impurities but precipitates the Diol).

Procedure:

  • Dissolve the crude, neutral solid in the minimum amount of hot Solvent A (approx. 40–50°C). Do not boil excessively.

  • Remove from heat. Add Solvent B dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of Solvent A to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.

    • Technical Insight: Rapid cooling traps impurities. Slow cooling allows the thermodynamically stable crystal lattice of the diol to exclude the amorphous siloxane chains [1, 2].

  • Harvest: Filter the white needles. Wash with cold Hexane.

Module 4: Troubleshooting & FAQ

Q1: My product smells like vinegar or acid, and it's sticky. What happened? A: You have residual chlorosilanes hydrolyzing in the air. The "stickiness" is the formation of linear siloxanes.

  • Fix: Immediately redissolve in ether and repeat Protocol A (Neutralization) . You cannot recrystallize your way out of acidic contamination.

Q2: Can I dry the crystals in an oven? A: NO.

  • Reason: Heat (>60°C) promotes dehydration:

    
    .
    
  • Protocol: Dry under high vacuum at room temperature (25°C). If you must use heat, do not exceed 40°C.

Q3: How do I distinguish the Monomer (Silanediol) from the Dimer (Siloxanediol)? A: Use IR Spectroscopy.

  • Monomer: Sharp, distinct O-H stretch around 3200–3400 cm⁻¹ (often multiple bands due to H-bonding).

  • Dimer/Siloxane: Look for the appearance of a strong, broad Si-O-Si band at 1000–1100 cm⁻¹. If this band is dominant, you have mostly condensed product [3].

Q4: I need the Dimer (1,3-dihydroxy-disiloxane). How do I push the reaction to get this? A: Controlled condensation.

  • Take your pure monomer. Reflux in benzene/toluene with a Dean-Stark trap to remove water.

  • Monitor the water collection. Stop exactly when 0.5 equivalents of water have been collected. Recrystallize from Hexane.

Module 5: Chemical Pathway Visualization

Understanding the degradation pathway helps in preventing it.

ReactionPathway Chlorosilane Dicyclohexyl Dichlorosilane Diol Dicyclohexyl Silanediol (Target) Chlorosilane->Diol + H2O - HCl Diol->Diol Stable only at Neutral pH Dimer Disiloxane Diol (Dimer) Diol->Dimer Condensation (Acid/Heat) Polymer Cyclic/Linear Siloxanes (Gum/Oil) Dimer->Polymer Over-condensation

Figure 2: The condensation cascade. The goal of purification is to arrest the process at the green node (Diol).

References
  • Recrystallization Theory & Solvent Selection. LabXchange. (2024). The Purification Process: Mechanisms of Recrystallization.[1][2][3][4]

  • Siloxane Synthesis & Hydrolysis. National Institutes of Health (PubMed). (2018).[5] Scalable Synthesis of Hydrido-Disiloxanes from Silanes.[5]

  • Characterization of Silanediols. ResearchGate. (2025). Synthesis and crystal structure of disiloxane-1,3-diols.

  • Impurity Removal in Organosilicons. Google Patents. (2023). Process for removing an impurity from a chlorosilane mixture.[6][7][8]

  • General Purification Protocols. University of Alberta. Recrystallization - Single and Two-Solvent Methods.[2][4]

Sources

Optimization

Solubility issues of dicyclohexyl siloxanes in polar solvents

Navigating Solubility Challenges in Polar Solvents: A Troubleshooting Guide for Researchers Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Solubility Challenges in Polar Solvents: A Troubleshooting Guide for Researchers

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering solubility issues with dicyclohexyl siloxanes in polar solvents. We understand that achieving a stable, homogeneous solution is critical for experimental success, and this resource is designed to explain the underlying science and provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility behavior of dicyclohexyl siloxanes.

Q1: Why are my dicyclohexyl siloxanes poorly soluble in polar solvents like water, ethanol, or DMSO?

Answer: The poor solubility is rooted in the "like dissolves like" principle of chemistry, which states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] Dicyclohexyl siloxanes exhibit low solubility in polar solvents for two primary structural reasons:

  • Nonpolar Cyclohexyl Groups: The two bulky cyclohexyl groups (C₆H₁₁) are highly nonpolar (hydrophobic) and dominate the molecular surface.[4] These groups cannot form the strong hydrogen bonds that polar solvents like water or ethanol readily form with each other.[5] For the siloxane to dissolve, it would need to disrupt this stable solvent network, which is an energetically unfavorable process.[5]

  • Low Polarity Siloxane Backbone: The silicon-oxygen (Si-O-Si) backbone, while containing polar bonds, has a low overall dipole moment and is shielded by the nonpolar organic groups attached to the silicon atoms.[6] This further limits favorable interactions with highly polar solvent molecules.

Consequently, the weak van der Waals forces between the siloxane and the polar solvent are insufficient to overcome the strong intermolecular forces (like hydrogen bonding) within the solvent itself, leading to insolubility or phase separation.[7][8]

Q2: What are the common signs of solubility issues I should watch for in my experiment?

Answer: Solubility problems can manifest in several ways, some more subtle than others. Be vigilant for:

  • Visible Particulates: Undissolved solid material is the most obvious sign.

  • Cloudiness or Turbidity (Haze): The solution appears milky or opaque. This often indicates the formation of a fine suspension or a colloidal mixture rather than a true solution.

  • Phase Separation: The formation of two distinct liquid layers, often seen as an oily film on the surface or a separate layer at the bottom of the vessel.[9] This is common when the siloxane is a liquid at the experimental temperature.

  • Precipitation Over Time or with Temperature Change: The compound may initially appear to dissolve (especially with heating) but then crashes out of the solution as it cools or equilibrates at room temperature.[10]

  • Inconsistent Experimental Results: Poor solubility can lead to non-reproducible outcomes in reactions or assays because the effective concentration of the siloxane in the solution is unknown and variable.

Q3: Can I predict the solubility of my specific dicyclohexyl siloxane derivative before starting my experiment?

Answer: While precise quantitative prediction is complex, you can make a strong qualitative prediction based on its molecular structure. The larger the nonpolar portion of the molecule relative to any polar functional groups, the lower its solubility will be in polar solvents. For instance, a simple dicyclohexyldimethoxysilane is expected to be virtually insoluble in water.[4] If your derivative includes polar functional groups (e.g., hydroxyls, amines), its solubility in polar solvents might be slightly improved, but the bulky dicyclohexyl and siloxane core will likely still render it poorly soluble.[11]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common solubility challenges encountered in the lab.

Problem: My dicyclohexyl siloxane powder is not dissolving in my chosen polar solvent.

Immediate Next Steps:

If you observe undissolved solid material after initial mixing, do not assume it is insoluble. The dissolution process may be slow. Follow these steps methodically.

  • Increase Mechanical Agitation: Ensure the mixture is being stirred vigorously. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent.

  • Increase Time: Allow the mixture to stir for an extended period (e.g., 1-2 hours). Some compounds are slow to dissolve.

  • Apply Gentle Heat: Cautiously warm the solution. Increased temperature provides the kinetic energy needed to break solute-solute and solvent-solvent bonds, which can significantly improve solubility.[5] Monitor the solution closely and be aware that the compound may precipitate upon cooling.

  • Reduce Particle Size: If you are starting with a coarse powder, grinding it to a finer powder using a mortar and pestle will increase the surface area available for solvation, potentially speeding up dissolution.[12][13]

If these initial steps fail, the compound is likely insoluble under these conditions, and you must modify the solvent system.

Problem: My compound dissolved with heating, but a precipitate formed upon cooling to room temperature. What happened and how can I fix it?

Causality: You created a supersaturated solution. The thermal energy allowed the solvent to accommodate more solute than it could at thermodynamic equilibrium at room temperature. As the solution cooled and energy was lost, the solubility limit was exceeded, and the excess solute precipitated out.[10]

Solutions:

  • Re-heat and Use Immediately: If your experimental protocol allows for it, you can run your reaction or experiment at the elevated temperature where the compound is soluble.

  • Find a Better Solvent System: The most robust solution is to develop a solvent system in which the compound is stable at your working temperature. This typically involves using a co-solvent.

Problem: How can I fundamentally improve the solubility of dicyclohexyl siloxanes for my aqueous or polar formulation?

Answer: When a single polar solvent is not effective, the primary strategy is to modify the solvent environment to make it more chemically "hospitable" to your nonpolar compound. The most effective and widely used technique for this is co-solvency .[14][15]

The Co-Solvency Strategy

A co-solvent is a water-miscible organic solvent that, when added to a primary polar solvent (like water or a buffer), reduces the overall polarity of the system.[16] This makes the solvent mixture a more favorable environment for nonpolar solutes.

How it Works: The co-solvent acts as a bridge between the nonpolar solute and the polar solvent. It disrupts the strong hydrogen-bonding network of the polar solvent, creating "pockets" that are less polar and can more easily accommodate the hydrophobic dicyclohexyl groups.[14][16]

Commonly Used Co-solvents:

  • Tetrahydrofuran (THF)

  • Acetone[17]

  • Isopropanol (IPA)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Propylene Glycol (PG)[18]

  • Polyethylene Glycol (PEG 400)[16]

Workflow for Developing a Co-solvent System:

The process is empirical. Start by dissolving the dicyclohexyl siloxane in a minimal amount of a suitable co-solvent in which it is freely soluble (e.g., THF or acetone). Then, slowly add the primary polar solvent (e.g., water, buffer) to this solution with vigorous stirring.

The diagram below illustrates the decision-making process for troubleshooting solubility issues.

G start Start: Dicyclohexyl Siloxane in Polar Solvent observe Observe Initial Mixture start->observe insoluble Problem: Visible Particles / Haze observe->insoluble agitate Increase Agitation & Time insoluble->agitate No modify Action: Modify Solvent System insoluble->modify Yes heat Apply Gentle Heat agitate->heat check_cool Stable upon Cooling? heat->check_cool success Success: Stable Solution Achieved check_cool->success Yes check_cool->modify No (Precipitates) cosolvent Strategy 1: Use a Co-solvent modify->cosolvent dissolve_cosolvent 1. Dissolve Siloxane in minimal Co-solvent (e.g., THF) cosolvent->dissolve_cosolvent titrate_polar 2. Titrate with Primary Polar Solvent (e.g., Water) dissolve_cosolvent->titrate_polar observe_final Observe Final Mixture titrate_polar->observe_final check_final Clear & Stable? observe_final->check_final check_final->success Yes check_final->modify No (Precipitates) Try different co-solvent or ratio

Caption: Troubleshooting workflow for dicyclohexyl siloxane solubility.

Experimental Protocols

Here we provide standardized, step-by-step protocols for common laboratory procedures related to solubility.

Protocol 1: Step-wise Co-Solvent System Screening

Objective: To empirically determine an effective co-solvent and ratio for solubilizing a dicyclohexyl siloxane in a primary polar solvent.

Materials:

  • Dicyclohexyl siloxane compound

  • Primary polar solvent (e.g., deionized water, PBS buffer)

  • Candidate co-solvents (e.g., THF, Acetone, IPA)

  • Glass vials with magnetic stir bars

  • Magnetic stir plate

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of your dicyclohexyl siloxane in a co-solvent where it is known to be highly soluble (e.g., 100 mg/mL in THF).

  • Initial Screening: In a clean glass vial, add a small volume of the primary polar solvent (e.g., 950 µL of water).

  • Co-solvent Titration: While vigorously stirring the polar solvent, add a small aliquot of the siloxane stock solution (e.g., 50 µL). This creates a 5% co-solvent system.

  • Observation: Observe for any signs of precipitation or cloudiness for at least 15 minutes.

  • Iterative Increase: If the solution remains clear, repeat the process in a new vial with a higher co-solvent percentage (e.g., 900 µL water, 100 µL stock solution for a 10% system).

  • Determine Solubility Window: Continue this process, increasing the co-solvent percentage (e.g., 15%, 20%, 50%) until you identify the minimum co-solvent ratio that maintains a clear, stable solution for an extended period (e.g., >4 hours).

  • Validation: Repeat the determination for other candidate co-solvents to find the most effective one that is compatible with your downstream application.

Protocol 2: Assessing Thermodynamic Solubility via the Shake-Flask Method

Objective: To determine the equilibrium (thermodynamic) solubility of a dicyclohexyl siloxane in a specific solvent system, a standard method often cited by regulatory bodies like the FDA.[19][20]

Materials:

  • Dicyclohexyl siloxane compound (solid)

  • Chosen solvent system (e.g., 20% THF in water)

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, ensure compatibility with your solvent)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Add Excess Solute: Add an excess amount of the solid dicyclohexyl siloxane to a vial (e.g., add 10 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.[21]

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[20][22][23]

  • Phase Separation: After shaking, let the vials stand undisturbed to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear liquid portion) using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.[22]

  • Quantification: Analyze the concentration of the dicyclohexyl siloxane in the filtrate using a pre-validated analytical method (e.g., HPLC with a proper calibration curve).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent system at that temperature.

Data Center

Quantitative solubility data for specific dicyclohexyl siloxanes is not widely published. The following table provides a qualitative summary based on fundamental chemical principles and available technical information.

Solvent Type Example Solvents Qualitative Solubility of Dicyclohexyl Siloxanes Justification
Highly Polar Protic Water, Methanol, Ethylene GlycolInsoluble Dominated by strong hydrogen bonding networks that cannot be disrupted by the nonpolar solute.[7][24]
Polar Aprotic DMSO, DMF, AcetonitrileVery Poorly Soluble to Insoluble While lacking hydrogen bond donation, these solvents are highly polar and do not favorably interact with the hydrophobic cyclohexyl groups.[24]
Intermediate Polarity Acetone, Tetrahydrofuran (THF), IsopropanolSlightly Soluble to Soluble These solvents act as effective co-solvents. Their polarity is low enough to interact with the siloxane, yet they are miscible with more polar solvents.[17]
Nonpolar Hexane, Toluene, DichloromethaneSoluble to Freely Soluble "Like dissolves like." The nonpolar nature of these solvents allows for favorable van der Waals interactions with the nonpolar siloxane.[7][25]

Conceptual Diagrams

The following diagram illustrates the molecular interactions governing the insolubility of dicyclohexyl siloxanes in polar solvents.

Sources

Troubleshooting

Recrystallization techniques for high-purity 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Technical Support Center: Purification of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the pu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, a key intermediate in various advanced material and pharmaceutical applications. Due to the limited publicly available data on the specific crystallization of this compound, this document leverages established principles in organosilicon chemistry and general recrystallization techniques to provide a robust framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Initial Purity Assessment and Method Selection

I have a sample of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol that is listed as a liquid at room temperature. Can I still use recrystallization?

This is a critical first question. Recrystallization is fundamentally a technique for purifying solids.[1] The "liquid" state of your starting material could indicate several possibilities:

  • Low-Melting Solid: The compound may have a melting point slightly above or below standard room temperature. If it can be solidified by cooling, recrystallization may be a viable option, albeit a challenging one.

  • High Impurity Level: Significant impurities can depress the melting point of a compound, causing it to present as an oil or liquid.[2]

  • "Oiling Out": The compound may be "oiling out" of a residual solvent from its synthesis, a phenomenon where the compound separates as a liquid phase instead of crystallizing.[3]

Initial Action: Before proceeding, cool a small sample of your material (e.g., in an ice bath or refrigerator) to determine if it solidifies. If it does, you can proceed with developing a recrystallization protocol. If it remains a liquid at lower temperatures, alternative purification methods such as column chromatography or vacuum distillation are more appropriate.

Q2: Understanding the Chemistry of Silanediols

Are there any specific chemical properties of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol I should be aware of during purification?

Yes. Silanediols (compounds with Si-OH groups) are prone to intermolecular condensation to form siloxane polymers (Si-O-Si linkages), especially in the presence of acid or base catalysts or at elevated temperatures.[4][5] While 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is a disiloxane itself, further condensation can lead to the formation of longer-chain oligomers, which would be considered impurities.

Key Considerations:

  • Thermal Stability: Avoid unnecessarily high temperatures during the dissolution step to minimize self-condensation. The thermal stability of silanes can be influenced by their substituents.[6][7]

  • pH Control: Ensure your solvent and glassware are neutral. Avoid acidic or basic conditions that can catalyze condensation.[8]

Q3: Solvent Selection Strategy

How do I choose the right solvent for recrystallizing this compound?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] For a non-polar molecule like 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (due to the dicyclohexyl and dimethyl groups), you should start with non-polar to moderately polar solvents.

A systematic approach to solvent screening is recommended:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe solubility at room temperature.

  • If insoluble, gently heat the mixture. The ideal solvent will dissolve the compound upon heating.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Solvent Selection Table for Silanediols (General Guidance)

Solvent ClassExamplesSuitability for SilanediolsRationale
Non-Polar Hexane, Heptane, CyclohexaneGood (often as the anti-solvent) The bulky, non-polar cyclohexyl groups suggest good solubility in hot hydrocarbons, with reduced solubility upon cooling. Prone to causing "oiling out" if used alone.[10]
Moderately Polar Toluene, Diethyl Ether, AcetoneGood (often as the primary solvent) These solvents offer a balance of polarity to dissolve the silanediol functionality while still being compatible with the non-polar organic groups.
Polar Aprotic Ethyl Acetate (EA)Potentially Good Can be a good choice, but ester functionality could potentially react under certain conditions.
Polar Protic Ethanol, Methanol, WaterPoor The hydroxyl groups of these solvents can interfere with the silanol groups of your compound through hydrogen bonding, potentially inhibiting crystallization. Water is generally unsuitable for non-polar organic compounds.[10]

Often, a binary solvent system (a "solvent-anti-solvent" pair) is most effective.[11] In this approach, the compound is dissolved in a minimal amount of a "good" solvent (like toluene or acetone), and a "poor" solvent (like hexane or heptane) is added dropwise until the solution becomes cloudy (the cloud point). The solution is then gently heated until it becomes clear again, and then allowed to cool slowly.

Troubleshooting Guide

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to rapid separation from the solution upon cooling.[2][3][12] Highly impure samples also tend to oil out.[13]

Solutions:

  • Increase the Amount of Solvent: Add more of the primary solvent to the hot solution to decrease the saturation level, then allow it to cool more slowly.[2]

  • Lower the Dissolution Temperature: Use a lower boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point.

  • Change the Solvent System: Switch to a solvent in which the compound is less soluble, requiring a larger volume for dissolution and promoting slower crystal growth.

  • Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease. Rapid cooling often leads to the formation of an oil.[1]

Problem 2: No Crystals Form Upon Cooling

Cause: This typically happens when the solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.[14][15]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[14]

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[2]

  • Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes persistently cloudy.

  • Cool to a Lower Temperature: Use a colder cooling bath (e.g., ice-salt or dry ice-acetone) if the solvent's freezing point allows.[11]

Problem 3: The Recrystallized Material is Still Impure (e.g., low melting point, poor appearance)

Cause: This can result from several factors:

  • Crystals Formed Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.[2]

  • Inappropriate Solvent Choice: The impurities may have similar solubility profiles to the desired compound in the chosen solvent.

  • Incomplete Washing: Residual mother liquor containing impurities may remain on the crystal surfaces.

Solutions:

  • Slow Down Crystallization: Use a more dilute solution and cool it very slowly.

  • Re-crystallize: Perform a second recrystallization using the same or a different solvent system.

  • Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[11]

  • Thorough Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Visualized Workflows

Workflow 1: Solvent Selection for Recrystallization

Solvent_Selection start Start: Small Sample of Crude Compound test_rt_sol Add drops of solvent. Observe at Room Temp. start->test_rt_sol is_soluble_rt Soluble at RT? test_rt_sol->is_soluble_rt heat Gently heat solution is_soluble_rt->heat No bad_solvent1 Result: Poor Solvent (Too soluble) is_soluble_rt->bad_solvent1 Yes is_soluble_hot Soluble when hot? heat->is_soluble_hot cool Cool slowly to RT, then ice bath is_soluble_hot->cool Yes bad_solvent2 Result: Poor Solvent (Insoluble) is_soluble_hot->bad_solvent2 No crystals_form Crystals form? cool->crystals_form bad_solvent3 Result: Poor Solvent (Remains in solution) crystals_form->bad_solvent3 No good_solvent Result: Good Candidate Solvent crystals_form->good_solvent Yes Troubleshooting start Hot, clear solution is cooled outcome What is the result? start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets appear no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear success Success: Crystals Form outcome->success Solid particles appear sol_oil 1. Reheat, add more solvent. 2. Cool slower. 3. Change solvent. oil->sol_oil sol_no_xtal 1. Scratch flask. 2. Add seed crystal. 3. Evaporate some solvent. 4. Add anti-solvent. no_xtal->sol_no_xtal

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Assignment of Silanol Bands in 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Introduction: The Critical Role of Silanol Characterization In the realms of advanced materials, pharmaceuticals, and chemical synthesis, the hydroxyl group bonded to a silicon atom—the silanol (Si-OH)—is of paramount im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Silanol Characterization

In the realms of advanced materials, pharmaceuticals, and chemical synthesis, the hydroxyl group bonded to a silicon atom—the silanol (Si-OH)—is of paramount importance. These functional groups dictate surface properties, act as key intermediates in polymerization, and serve as reactive sites for surface modification. Their presence and behavior, particularly their tendency to form hydrogen bonds, can dramatically influence the performance of products ranging from chromatographic stationary phases to drug delivery vectors.

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of a model compound, 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. This molecule, with its disiloxane backbone and distinct bulky (cyclohexyl) and small (methyl) substituents, presents an excellent case study for understanding the nuances of silanol band assignment. As researchers, scientists, and drug development professionals, a precise understanding of these spectral features is not merely academic; it is a prerequisite for controlling and optimizing material performance. We will explore the causality behind its spectral characteristics, provide a robust experimental framework, and objectively compare FTIR with alternative analytical techniques.

Part 1: The Vibrational Language of Silanols in FTIR Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rock at specific frequencies, creating a unique spectral "fingerprint". For organosilicon compounds, FTIR is an indispensable tool for identifying key functional groups.[1]

The silanol group (Si-OH) gives rise to several characteristic vibrations. The most informative of these is the O-H stretching mode (νOH), which is exceptionally sensitive to its local chemical environment, particularly hydrogen bonding.

  • Free (Isolated) Silanols: When a silanol group is sterically hindered or in a very dilute solution, it cannot form hydrogen bonds. This "free" silanol exhibits a sharp, distinct absorption band at a relatively high frequency, typically around 3690 cm⁻¹ .[1] On silica surfaces, this can be as high as 3750 cm⁻¹.[1][2]

  • Hydrogen-Bonded Silanols: The high acidity and basicity of the silanol group give it a strong propensity to form hydrogen bonds with neighboring silanols or other acceptor molecules.[3] This interaction weakens and lengthens the O-H bond, causing its stretching vibration to absorb at a lower frequency. The result is a broad, often intense, band typically observed in the 3200-3600 cm⁻¹ region.[4] The breadth of this band reflects the wide distribution of hydrogen bond strengths and geometries within the sample.

Beyond the prominent O-H stretch, other vibrations contribute to the silanol fingerprint:

  • Si-O(H) Stretching (νSi-O): The stretching of the silicon-oxygen bond within the silanol group typically appears as a broad absorption in the 950-810 cm⁻¹ range.[1][2]

  • Si-O-H Bending (δSiOH): This in-plane bending or deformation mode is more difficult to assign as it can couple with other vibrations. It has been reported in the 760-840 cm⁻¹ range.[5]

The diagram below illustrates the potential hydrogen bonding networks in 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, which give rise to the distinct FTIR spectral features.

Hydrogen bonding in 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol.

Part 2: Spectral Assignment for 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

The structure of our target molecule contains several distinct functional groups, each contributing to its overall FTIR spectrum. The presence of two silanol groups, a disiloxane bridge, methyl groups, and bulky cyclohexyl groups leads to a rich and informative spectrum. Based on established spectra-structure correlations, we can confidently assign the major absorption bands.[1][6]

Wavenumber (cm⁻¹)Vibrational ModeIntensityComments
~3690ν(O-H)Sharp, Weak-MediumAscribed to "free" or non-hydrogen-bonded silanol groups. The bulky cyclohexyl groups likely provide sufficient steric hindrance to prevent all -OH groups from participating in hydrogen bonding, making this peak observable even in a condensed phase.[1]
3600 - 3200ν(O-H)Broad, StrongRepresents the stretching of silanol groups involved in intermolecular or intramolecular hydrogen bonding. The breadth indicates a variety of H-bond strengths.[4][7]
2925 & 2850ν(C-H)StrongAsymmetric and symmetric stretching of C-H bonds in the cyclohexyl and methyl groups.[6]
~1450δ(CH₂)MediumScissoring/bending deformation of the CH₂ groups within the cyclohexyl rings.
~1260δ(Si-CH₃)StrongSymmetric deformation (umbrella mode) of the methyl group attached to silicon. This is a highly characteristic band for Si-CH₃ moieties.
1080 - 1040νₐₛ(Si-O-Si)Very Strong, BroadAsymmetric stretching of the disiloxane (Si-O-Si) backbone. This is typically the strongest band in the spectrum for siloxanes.[1][8]
950 - 810ν(Si-O(H))Medium-Strong, BroadStretching of the Si-O bond within the silanol group. This band can sometimes be masked by or overlap with other absorptions in the fingerprint region.[1][2]
~840ρ(Si-CH₃)StrongRocking vibration of the methyl group attached to silicon.[8]

Part 3: A Comparative Guide to Silanol Characterization Techniques

While FTIR is an excellent primary tool for identifying and qualitatively assessing silanols, a multi-faceted approach often yields a more complete picture. The choice of technique is dictated by the specific information required, whether it be surface concentration, bulk properties, or detailed structural arrangements.

TechniqueInformation ProvidedKey AdvantagesLimitations & Causality
FTIR Spectroscopy Functional group identification (free vs. H-bonded OH), qualitative assessment of condensation/hydrolysis.Fast, versatile, non-destructive, excellent for in-line process monitoring.[8] High sensitivity to the polar O-H bond makes it ideal for studying hydrogen bonding.Indirectly quantitative. The molar absorptivity of the O-H band is highly dependent on the strength of hydrogen bonding, complicating direct quantification without careful calibration.[9][10]
NMR Spectroscopy (¹H, ²⁹Si) Detailed structural elucidation, distinction between isolated, geminal, and vicinal silanols, quantification of silanol density.[11][12][13]Provides unambiguous structural and connectivity data. ²⁹Si NMR is highly sensitive to the local silicon environment.[14] ¹H NMR can probe proton proximity and hydrogen bonding strength.[15][16]Low sensitivity of the ²⁹Si nucleus (low natural abundance, low gyromagnetic ratio) often requires long acquisition times or isotopic enrichment.[14] ¹H spectral overlap can occur between silanols and adsorbed water.[16]
Raman Spectroscopy Complements FTIR, excellent for Si-O-Si backbone analysis, analysis of aqueous systems.Water is a very weak Raman scatterer, making it ideal for studying reactions in aqueous media. Strong signal for symmetric vibrations like the Si-O-Si backbone.[17][18][19]The O-H bond is a weak Raman scatterer, making silanol detection less sensitive than in FTIR. Fluorescence from the sample or impurities can overwhelm the Raman signal.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, chemical state of silicon and oxygen, layer thickness.[20]Highly surface-sensitive (top 5-10 nm), provides quantitative elemental data, can distinguish between Si-O-Si and Si-OH environments based on binding energy shifts.[21]Requires high vacuum, which can alter hydrated samples. Provides information only about the surface, not the bulk material. Quantification requires standards.[20]

Part 4: Experimental Protocol for FTIR Analysis

This protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. The key to a reliable silanol analysis is the meticulous management of moisture and the selection of an appropriate solvent to differentiate between free and hydrogen-bonded species.

Workflow Diagram

G prep 1. Sample & Solvent Prep sol 2. Solution Preparation (0.1% w/v in dry CCl₄) prep->sol Causality: Dry solvent is critical to avoid -OH signal from H₂O bg 3. Background Spectrum (Pure CCl₄ in cell) sol->bg Fill IR cell sample 4. Sample Spectrum (Acquire spectrum of solution) bg->sample Replace with sample solution proc 5. Data Processing (Baseline Correction) sample->proc Causality: Ensures flat baseline for accurate peak integration analysis 6. Spectral Analysis (Peak Assignment) proc->analysis

Experimental workflow for FTIR analysis of silanols.
Step-by-Step Methodology
  • Materials and Reagents:

    • 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS 17948-09-3)[22][23][24]

    • Carbon tetrachloride (CCl₄), spectroscopic grade, dried over 3Å molecular sieves. Causality: CCl₄ is transparent in the O-H stretching region and is a poor hydrogen bond acceptor, allowing for the observation of the "free" silanol band.[10] Meticulous drying is essential to prevent the strong, broad O-H band from water from obscuring the analyte signals.

    • 1 cm or 5 cm pathlength liquid IR cell with KBr or NaCl windows. Causality: A long pathlength is required to achieve sufficient absorbance at the low concentrations needed to observe the free Si-OH peak.[10]

  • Instrument Setup (FTIR Spectrometer):

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 64 scans for both background and sample spectra. Causality: Signal-to-noise ratio improves with the square root of the number of scans. 64 scans provides a good balance between data quality and measurement time.

    • Detector: DTGS (standard) or MCT (higher sensitivity).

    • Atmosphere: Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ absorptions.

  • Procedure:

    • Solution Preparation: Prepare a dilute solution (~0.1% w/v) of the siloxanediol in dry CCl₄. At this dilution, intermolecular hydrogen bonding is minimized, enhancing the relative intensity of the free Si-OH peak.

    • Background Collection: Fill the IR cell with the pure, dry CCl₄. Place it in the spectrometer and collect the background spectrum. This spectrum will be digitally subtracted from the sample spectrum to remove solvent absorptions.

    • Sample Collection: Carefully clean and dry the IR cell, then fill it with the prepared sample solution. Place it in the spectrometer and collect the sample spectrum.

    • Data Processing: The spectrometer software will automatically subtract the background from the sample spectrum. Perform a baseline correction on the resulting spectrum to ensure a flat baseline, particularly in the broad O-H region.

  • Analysis:

    • Identify the sharp "free" Si-OH peak near 3690 cm⁻¹.

    • Identify the broad, lower-frequency band corresponding to hydrogen-bonded Si-OH. The presence of a small, broad feature even at high dilution may suggest a propensity for intramolecular hydrogen bonding.

    • Assign the remaining peaks according to the table provided in Part 2.

Conclusion

FTIR spectroscopy serves as a rapid, insightful, and accessible first-line technique for the characterization of silanols in molecules like 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. The position and shape of the O-H stretching band provide immediate and crucial information about the degree and nature of hydrogen bonding within the material. By understanding the causality behind the spectral features and employing a robust experimental protocol, researchers can effectively leverage FTIR to monitor reactions, assess material properties, and ensure product quality. For comprehensive structural elucidation and quantification, integrating FTIR with complementary techniques such as NMR and Raman spectroscopy provides a powerful, synergistic approach, delivering the detailed understanding required for innovation in science and industry.

References

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • Hayase, G. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Polymer-Plastics Technology and Materials. Available at: [Link]

  • Schmitt, M., et al. (2014). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances. Available at: [Link]

  • Schmitt, M., et al. (2014). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances. Available at: [Link]

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  • Gelest, Inc. (2013). Infrared Analysis of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • Lickiss, P.D., et al. HYDROGEN BONDING TO SILANOLS. Imperial College London. Available at: [Link]

  • Schmitt, M., et al. (2014). Analysis of silanes and of siloxanes formation by Raman spectroscopy. ResearchGate. Available at: [Link]

  • Dib, E., et al. (2021). Complex H-bonded silanol network in zeolites revealed by IR and NMR spectroscopy combined with DFT calculations. Physical Chemistry Chemical Physics. Available at: [Link]

  • Appleby, J. B., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition. Available at: [Link]

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Comparative

The Definitive Guide to Structural Elucidation of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol: A Comparative Analysis of Single-Crystal XRD and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins a fundamental understanding of its chemical reactivity, ph...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins a fundamental understanding of its chemical reactivity, physical properties, and biological activity. In the realm of organosilicon chemistry, compounds like 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (CAS: 17948-09-3) present unique structural features that govern their potential applications, from materials science to precursors for complex molecular architectures. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (XRD) as the gold standard for structural elucidation, benchmarked against complementary spectroscopic techniques.

While a published crystal structure for 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will proceed with a detailed exposition of the experimental workflow and expected analytical outcomes.[1][2][3][4] This approach serves as a practical blueprint for researchers embarking on the characterization of this, or structurally related, novel crystalline materials.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

Single-crystal XRD is a non-destructive analytical technique that provides unambiguous and precise information about the internal arrangement of atoms within a crystal.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional precision.[6] This technique stands alone in its ability to reveal the true solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the material's bulk properties.[6]

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical to the quality of the final data.

XRD_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Compound Synthesis (e.g., hydrolysis of dichlorosilane) B Crystallization (Slow evaporation, vapor diffusion) A->B Purification C Crystal Selection (Microscopy, polarization) B->C Isolation D Mounting on Goniometer C->D Optimal Crystal E X-ray Exposure & Diffraction (Rotation method) D->E Alignment F Data Collection (Detector captures diffraction spots) E->F Data Acquisition G Unit Cell Determination F->G Indexing H Space Group Assignment G->H Symmetry Analysis I Structure Solution (Direct methods, Patterson function) H->I Phase Problem J Structure Refinement (Least-squares fitting) I->J Model Building K Validation & Deposition (e.g., CCDC) J->K Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol for XRD Analysis
  • Crystal Growth (Crystallization) : The cornerstone of a successful XRD experiment is a high-quality single crystal. For 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, which is a solid at room temperature, crystallization can be attempted from various organic solvents such as hexane, ethyl acetate, or a mixture thereof. Slow evaporation or vapor diffusion techniques are often employed to encourage the growth of well-ordered crystals, ideally between 30 and 300 microns in size.[5] The key is to allow the crystals to form slowly, minimizing defects.

  • Crystal Selection and Mounting : Under a high-power microscope, a suitable crystal is selected. An ideal crystal should be transparent, have well-defined faces, and be free of cracks or inclusions. The selected crystal is then carefully mounted on a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

  • Data Collection : The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are captured by a detector, producing a series of diffraction images.

  • Data Processing and Structure Solution : The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to solve the crystal structure, often using direct methods. This initial solution provides a rough model of the atomic positions.

  • Structure Refinement : The initial model is refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map. The final refined structure is then validated for its geometric sensibility and agreement with the diffraction data.

Expected Crystallographic Data for 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Based on the analysis of similar disiloxane-1,3-diols, we can anticipate the key structural features that an XRD analysis would reveal.[6]

ParameterExpected Value/InformationSignificance
Crystal System Likely monoclinic or orthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Si-O-Si Angle 145-180°A key parameter in siloxane chemistry, indicating the flexibility of the siloxane backbone.
Si-O Bond Lengths ~1.60 - 1.65 ÅProvides insight into the bonding characteristics.
Si-C Bond Lengths ~1.85 - 1.90 ÅStandard single bond lengths.
O-H Bond Lengths ~0.82 - 0.84 Å (as refined)Confirms the presence of hydroxyl groups.
Hydrogen Bonding Intermolecular O-H···O interactionsCrucial for understanding the crystal packing and supramolecular assembly.
Conformation Gauche or anti for the Si-O-Si backboneDescribes the torsional arrangement of the molecule in the solid state.

Complementary and Corroborative Techniques: A Comparative Overview

While XRD provides the definitive solid-state structure, a comprehensive characterization of 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol necessitates the use of other analytical techniques. These methods provide valuable information about the molecule's structure in solution and confirm its chemical identity.

Comparative_Analysis cluster_xrd Single-Crystal XRD cluster_spectroscopy Spectroscopic & Spectrometric Methods XRD Provides: - 3D Atomic Arrangement - Bond Lengths & Angles - Crystal Packing - Absolute Configuration NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) - Connectivity - Molecular Symmetry (in solution) - Diastereotopic protons/carbons FTIR FTIR Spectroscopy - Functional Groups (O-H, Si-O-Si, Si-CH₃, C-H) - Hydrogen Bonding (in bulk) MS Mass Spectrometry - Molecular Weight - Elemental Composition - Fragmentation Pattern Molecule 1,3-Dicyclohexyl-1,3- dimethyldisiloxane-1,3-diol Molecule->XRD Definitive Structure Molecule->NMR Solution Structure Molecule->FTIR Functional Groups Molecule->MS Molecular Formula

Caption: Comparative analysis of analytical techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state structure of a molecule.[7] For 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, a suite of NMR experiments would be informative:

  • ¹H NMR : Would confirm the presence of cyclohexyl and methyl protons, as well as the hydroxyl protons. The chemical shift of the Si-OH proton can be indicative of hydrogen bonding in solution.[8]

  • ¹³C NMR : Would show distinct signals for the methyl and the different carbons of the cyclohexyl rings.

  • ²⁹Si NMR : This is particularly diagnostic for silicon-containing compounds. The chemical shift of the silicon atoms would confirm the disiloxane structure. While ²⁹Si has a low natural abundance and sensitivity, modern techniques can provide excellent spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target molecule, the FTIR spectrum would be expected to show characteristic absorption bands:

  • O-H stretching : A broad band around 3200-3400 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.

  • C-H stretching : Bands just below 3000 cm⁻¹ for the cyclohexyl and methyl groups.

  • Si-O-Si stretching : A strong, broad band in the region of 1000-1100 cm⁻¹, characteristic of the siloxane backbone.

  • Si-CH₃ bending : A sharp peak around 1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol (C₁₄H₃₀O₃Si₂), the expected exact mass is 302.1737. MS is a crucial tool for confirming the successful synthesis of the target compound.

Synopsis of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing, absolute configuration.Unambiguous, definitive solid-state structure.Requires a high-quality single crystal, which can be difficult to obtain. Does not provide information about the molecule's behavior in solution.
NMR Spectroscopy Atomic connectivity, molecular symmetry in solution, dynamic processes.Provides detailed structural information in the solution state, which is often relevant to chemical reactivity.Does not provide information on bond lengths or angles. Can be complex to interpret for large molecules.
FTIR Spectroscopy Presence of functional groups, information on hydrogen bonding in the bulk sample.Fast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Highly sensitive, provides accurate molecular formula.Provides limited information about the 3D structure and connectivity. Isomer differentiation can be challenging.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a novel crystalline compound such as 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol is best achieved through a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, its findings are powerfully corroborated and expanded upon by spectroscopic and spectrometric techniques.

NMR spectroscopy reveals the molecule's structure and dynamics in solution, FTIR confirms the presence of key functional groups and hydrogen bonding, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a holistic and self-validating picture of the molecule's identity and structure, a critical foundation for any further research or development endeavors. For those in the pharmaceutical and materials science fields, this integrated analytical strategy is not just best practice; it is an essential component of rigorous scientific inquiry.

References

  • Single-crystal X-ray Diffraction. (n.d.). Carleton College. Retrieved February 15, 2026, from [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. (2018). CrystEngComm, 20(7). [Link]

  • Experimental setup for high-pressure single crystal diffraction at PX^2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved February 15, 2026, from [Link]

  • Is there any optional characterization other than XRD?. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Experimental Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • Are there any alternatives to XRD?. (n.d.). Reddit. Retrieved February 15, 2026, from [Link]

  • Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. (2020). Angewandte Chemie International Edition, 59(7), 2710-2714. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved February 15, 2026, from [Link]

  • FTIR spectra results of the samples with silanol group. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved February 15, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

Operational Safety Guide: 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol CAS Number: 17948-09-3 Molecular Formula: C₁₄H₃₀O₃Si₂ Molecular Weight: 302.57 g/mol [1][2] Part 1: Executive Safety Assessment The Senior Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol

CAS Number: 17948-09-3 Molecular Formula: C₁₄H₃₀O₃Si₂ Molecular Weight: 302.57 g/mol [1][2]

Part 1: Executive Safety Assessment

The Senior Scientist’s Perspective: Handling 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol requires a shift in mindset from "generic organic handling" to "reactive organosilicon management." While often classified with moderate acute toxicity (Oral Category 4), the functional silanol groups (-Si-OH) present a specific chemical risk: condensation capability.

Unlike inert solvents, this compound is a reactive intermediate. In the presence of trace acids or bases, it can spontaneously condense to form higher molecular weight siloxanes, releasing water and potentially altering the pressure profile of closed vessels. Furthermore, its classification as an Aquatic Toxin (H412) mandates strict waste segregation protocols that differ from standard organic waste streams.

Core Hazard Profile:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Environmental: Harmful to aquatic life with long-lasting effects (H412).

  • Chemical Reactivity: Susceptible to condensation; potential skin/eye irritant due to silanol functionality.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for operational defense against the specific physical properties (viscous liquid/oil) and chemical reactivity of the substance.

Zone of Protection Recommended Equipment Scientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As a viscous siloxane derivative, splashes are difficult to rinse from the eye. Goggles provide a seal against creeping fluids and vapors.
Dermal (Hands) Nitrile Gloves (Minimum 4 mil thickness)Breakthrough Logic: Siloxanes generally show slow permeation through nitrile. However, if this compound is dissolved in a carrier solvent (e.g., DCM, THF), select gloves based on the solvent (e.g., PVA or laminate for chlorinated solvents).
Respiratory Fume Hood (Face velocity: 80–100 fpm)While volatility is low (high MW), silanols can carry a distinct odor ("stench" is noted in some safety data). All open-vessel handling must occur under negative pressure.
Body Flame-Resistant (FR) Lab Coat Standard cotton/poly blends are acceptable unless working with pyrophoric co-reagents. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Part 3: Operational Workflow & Handling Protocols

Protocol A: Safe Transfer & Weighing

Context: This compound is typically a viscous liquid or low-melting solid. Static charge generation is a risk during transfer.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture, which accelerates hydrolysis/polymerization.

  • Anti-Static Measures: Use an anti-static gun or ionizer if weighing solid/crystalline forms. For liquids, ground the receiving vessel if transferring large volumes (>1L).

  • Transfer Tooling: Use glass or stainless steel pipettes/spatulas. Avoid plastic syringes if possible, as low-MW siloxanes can swell certain polymers (e.g., natural rubber seals).

  • Spill Prevention: Place the receiving flask in a secondary container (beaker) inside the fume hood during transfer.

Protocol B: Reaction Monitoring & Quenching

Context: Silanols are intermediates.[3][4] Uncontrolled condensation is the primary failure mode.

  • pH Control: Maintain neutral pH. If the reaction requires acidic/basic catalysis, add the catalyst last and dropwise to control exotherms.

  • Quenching: Do not quench with strong aqueous acids/bases unless intended. Use buffered saline or water to wash the organic layer.

Part 4: Visualized Safety Logic

The following diagrams illustrate the decision-making process for handling and disposal, encoded in Graphviz (DOT).

Figure 1: Operational Safety Workflow

SafetyWorkflow Start Start: Container Retrieval Inspect Inspect Physical State (Liquid vs. Solid) Start->Inspect Hood Transfer to Fume Hood (Check Airflow) Inspect->Hood Transport PPE Don PPE: Goggles + Nitrile Gloves Hood->PPE Weigh Weighing/Transfer (Secondary Containment) PPE->Weigh React Reaction/Application Weigh->React Waste Waste Segregation React->Waste

Caption: Step-by-step progression for safe handling, emphasizing engineering controls (Hood) prior to open handling.

Figure 2: Disposal Decision Tree

DisposalLogic Root Waste Generation IsPure Is it Pure Siloxanediol? Root->IsPure IsMix Mixed with Solvents? IsPure->IsMix No Aquatic Mark as Aquatic Toxin? IsPure->Aquatic Yes Halogen Halogenated Solvent? IsMix->Halogen Check SDS Action1 Bin: Solid/Liquid Organic Waste Aquatic->Action1 Label Required Action2 Bin: Halogenated Organic Waste Halogen->Action2 Yes (e.g. DCM) Action3 Bin: Non-Halogenated Organic Waste Halogen->Action3 No (e.g. Hexane)

Caption: Logic flow for compliant disposal, highlighting the critical "Aquatic Toxin" labeling requirement.

Part 5: Emergency & Disposal Protocols

Accidental Release (Spill Management)
  • Isolate: Evacuate the immediate area (3–5 meters) if the spill exceeds 100 mL.

  • Absorb: Do NOT use water (it spreads the hydrophobic oil). Use inert absorbents like vermiculite, sand, or clay pads.

  • Clean: Wipe surfaces with a solvent (acetone or ethanol) to remove the oily residue, followed by soap and water.

  • Disposal: Collect absorbent material into a sealed container labeled "Hazardous Waste - Solid (Siloxane Contaminated)."

Waste Disposal (Crucial Compliance)
  • Aquatic Toxicity Rule: This compound is H412 (Harmful to aquatic life). Under no circumstances should it be poured down the sink.

  • Segregation: Keep separate from oxidizers.

  • Labeling: Waste containers must be explicitly labeled with the CAS number (17948-09-3) and the hazard statement "Aquatic Toxin."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol. Retrieved from

  • Gelest, Inc. (2014). Silanol Terminated Polydimethylsiloxane Safety Data Sheet. Retrieved from

  • European Organic Peroxide Safety Group. (n.d.). Safe Handling of Reactive Intermediates. Retrieved from

  • Fisher Scientific. (2025). General Safety Data for Organosiloxanes. Retrieved from

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